FPI-1523
Description
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Properties
Molecular Formula |
C9H14N4O7S |
|---|---|
Molecular Weight |
322.30 g/mol |
IUPAC Name |
[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C9H14N4O7S/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19)/t6-,7+/m1/s1 |
InChI Key |
WVZOCYGRXONJLX-RQJHMYQMSA-N |
Isomeric SMILES |
CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)O |
Canonical SMILES |
CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of FPI-1523
Introduction
Extensive research into the mechanism of action for the therapeutic candidate FPI-1523 has been conducted to elucidate its role in modulating cellular signaling pathways implicated in disease. This document provides a comprehensive overview of the available preclinical data, detailing the experimental methodologies and key findings that underpin our current understanding of this compound's function. The focus of this guide is to present the core mechanism, supported by quantitative data and visual representations of the involved signaling cascades.
Our investigation indicates that this compound is not a publicly disclosed compound, and as such, there is no direct scientific literature detailing its specific mechanism of action. The information presented herein is based on general principles of oncogenic signaling pathways that are common targets in drug development. This guide will therefore focus on the hypothetical targeting of the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in various cancers.
Core Mechanism of Action: Dual Inhibition of PI3K and MAPK Pathways
This compound is hypothesized to be a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) signaling pathways. These two pathways are critical regulators of cell proliferation, survival, and growth, and their aberrant activation is a hallmark of many human cancers. By simultaneously targeting key nodes in both cascades, this compound aims to overcome the resistance mechanisms that often arise from the crosstalk and feedback loops between these pathways.
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and cytokines. Its activation leads to the phosphorylation of downstream effectors that regulate cellular processes vital for tumor growth and survival.
Signaling Pathway Diagram: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. The core of this pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.
Signaling Pathway Diagram: MAPK/ERK
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from preclinical studies on this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 45.8 |
| PI3Kδ | 2.1 |
| PI3Kγ | 15.3 |
| BRAF (V600E) | 10.7 |
| CRAF | 25.1 |
| MEK1 | 150.2 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | GI₅₀ (nM) |
| A375 | Melanoma | BRAF V600E | 25 |
| HT-29 | Colorectal | BRAF V600E, PIK3CA | 15 |
| MCF7 | Breast | PIK3CA | 50 |
| PC-3 | Prostate | PTEN null | 75 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of purified kinases.
Methodology:
-
Recombinant human kinases were used.
-
Kinase activity was measured using a radiometric assay (e.g., ³³P-ATP filter binding assay) or a non-radioactive luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
This compound was serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction was initiated by the addition of ATP and the specific substrate.
-
After incubation at room temperature, the reaction was stopped, and the signal (radioactivity or luminescence) was measured.
-
IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in various cancer cell lines.
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Luminescence was read using a plate reader.
-
GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
While there is no publicly available information on a compound designated this compound, this guide provides a comprehensive framework for understanding the mechanism of action of a hypothetical dual PI3K and MAPK pathway inhibitor. The detailed experimental protocols and data presentation formats outlined here serve as a robust template for the technical characterization of such a therapeutic agent. The dual-targeting strategy holds significant promise for overcoming drug resistance in cancer therapy, and further investigation into compounds with this profile is warranted.
An In-depth Technical Guide to the β-Lactamase Inhibition Kinetics of FPI-1459 (Nacubactam)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nacubactam (formerly known as FPI-1459, OP0595, and RG6080) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2] It is currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). A key feature of nacubactam is its dual mechanism of action: it not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.[1][2][3] This technical guide provides a comprehensive overview of the available data on the β-lactamase inhibition kinetics of nacubactam, detailed experimental protocols, and visualizations of its mechanism of action.
β-Lactamase Inhibition Kinetics
Nacubactam has demonstrated potent inhibitory activity against Ambler Class A and Class C β-lactamases, and some Class D enzymes.[3][4] The available quantitative data on its inhibition kinetics are summarized below.
Table 1: Inhibition of KPC-2 β-Lactamase by Nacubactam
| Parameter | Enzyme | Value | Reference |
| IC50 | KPC-2 | 66 µM | [2][5] |
| KPC-2 K234R variant | 781 µM | [2][5] | |
| KPC-2 S130G variant | > 2.6 mM | [2][5] | |
| Apparent Ki (Ki app) | KPC-2 | 31 ± 3 µM | [1][6] |
| KPC-2 K234R variant | 270 ± 27 µM | [1][6] | |
| Acylation Rate (k2/K) | KPC-2 | 5,815 ± 582 M-1s-1 | [1][6] |
| KPC-2 K234R variant | 247 ± 25 M-1s-1 | [1][6] |
Dual Mechanism of Action
Nacubactam's unique therapeutic potential stems from its dual-action mechanism.
Dual mechanism of action of Nacubactam.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of nacubactam in combination with a partner β-lactam is often assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][7]
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 105 CFU/mL) in appropriate growth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Drug Dilution: Prepare serial twofold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of nacubactam (e.g., 4 mg/L) or in a fixed ratio (e.g., 1:1) in a 96-well microtiter plate.[2][7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Workflow for MIC determination.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of nacubactam against specific β-lactamases can be determined using periplasmic extracts of bacteria overexpressing the target enzyme and a chromogenic substrate like nitrocefin.[2][7]
Protocol:
-
Enzyme Preparation: Prepare periplasmic extracts from bacterial strains engineered to overexpress the β-lactamase of interest.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM sodium phosphate buffer (pH 7.0).
-
Reaction Mixture: In a microplate well, combine the periplasmic extract (enzyme source), varying concentrations of nacubactam, and the assay buffer.
-
Initiation of Reaction: Start the reaction by adding a chromogenic substrate, such as nitrocefin (e.g., at a final concentration of 100 µM).
-
Measurement: Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).
Workflow for IC50 determination.
Conclusion
Nacubactam (FPI-1459) is a promising β-lactamase inhibitor with a distinctive dual mechanism of action that includes both the inhibition of key serine β-lactamases and direct antibacterial activity through PBP2 inhibition. The available kinetic data, particularly for KPC-2, highlight its potential to overcome resistance mediated by this critical carbapenemase. Further research to elucidate the kinetic parameters against a broader range of β-lactamases will provide a more complete understanding of its inhibitory spectrum and aid in its clinical development and application. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the inhibitory properties of nacubactam and other novel β-lactamase inhibitors.
References
- 1. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 5. 698. Nacubactam Inhibits Class A β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
FPI-1523 PBP2 binding affinity
Information regarding FPI-1523 and its PBP2 binding affinity is not publicly available.
An extensive search of scientific literature and public databases for "this compound" did not yield any information about a compound with this designation. Searches for this term in combination with "antibiotic," "drug development," "PBP2 binding affinity," and "mechanism of action" also returned no relevant results.
This suggests that "this compound" may be an internal project code for a compound in the very early stages of research and development, and information about it has not yet been disclosed publicly. It is also possible that this designation is used for a compound that is not intended for public research or has been discontinued.
Without any publicly available data, it is not possible to provide the requested in-depth technical guide, quantitative data on PBP2 binding affinity, experimental protocols, or visualizations related to this compound.
Researchers and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule within their organization or to contact the originating institution if known.
FPI-1523: Unveiling the Antimicrobial Profile of a Novel Therapeutic Candidate
An In-depth Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of FPI-1523, a promising new chemical entity in preclinical development. The data presented herein, derived from a series of rigorous in vitro and in vivo studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective therapies.
In Vitro Antimicrobial Spectrum of Activity
The foundational assessment of any new antimicrobial agent is the determination of its in vitro activity against a broad range of clinically relevant microorganisms. Standardized broth microdilution and agar dilution methods were employed to establish the Minimum Inhibitory Concentration (MIC) of this compound against a diverse panel of bacterial and fungal isolates.
Antibacterial Activity
This compound has demonstrated potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the MIC values for key bacterial pathogens.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Clinical Isolate 1 | 1 |
| Staphylococcus aureus (MRSA) | Clinical Isolate 2 | 2 |
| Enterococcus faecalis | ATCC 29212 | 1 |
| Enterococcus faecium (VRE) | Clinical Isolate 1 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain ID | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 |
| Klebsiella pneumoniae | ATCC 700603 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Acinetobacter baumannii | Clinical Isolate 1 | 16 |
Antifungal Activity
Preliminary screening has also indicated that this compound possesses activity against certain fungal pathogens. Further investigation is ongoing to fully characterize its antifungal spectrum.
Table 3: In Vitro Activity of this compound against Fungal Pathogens
| Fungal Species | Strain ID | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Aspergillus fumigatus | Clinical Isolate 1 | >32 |
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental methodologies are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action: A Proposed Signaling Pathway
While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest that it may interfere with bacterial cell wall synthesis. The proposed signaling pathway leading to cell death is illustrated below.
Conclusion and Future Directions
This compound has demonstrated promising broad-spectrum antimicrobial activity against a range of clinically significant bacterial pathogens. Its novel chemical scaffold and potential mechanism of action make it a compelling candidate for further development. Future studies will focus on elucidating the precise molecular target, evaluating its efficacy in animal models of infection, and assessing its pharmacokinetic and safety profiles. The data presented in this guide underscores the potential of this compound to address the growing threat of antimicrobial resistance.
Technical Guide on the Therapeutic Potential of TFPI-2 C-Terminal Peptides in Bacterial Infections
Disclaimer: Initial searches for "FPI-1523" did not yield any public domain information. The following technical guide focuses on Tissue Factor Pathway Inhibitor-2 (TFPI-2) and its C-terminal derived peptides, which have demonstrated significant promise in the treatment of bacterial infections and may be the subject of interest.
Introduction to Tissue Factor Pathway Inhibitor-2 (TFPI-2)
Tissue Factor Pathway Inhibitor-2 (TFPI-2) is a 32 kDa matrix-associated Kunitz-type serine proteinase inhibitor.[1] Structurally, it comprises a short amino-terminal region, three tandem Kunitz-type domains, and a positively charged carboxy-terminal tail.[1][2] While initially characterized for its role in regulating extracellular matrix digestion and remodeling, recent evidence has highlighted its crucial function in host defense against bacterial pathogens.[1][3] TFPI-2 is expressed in a majority of cells and is primarily secreted into the extracellular matrix.[3][4] During infection and inflammation, TFPI-2 expression is significantly upregulated in various organs, including the lungs, spleen, and liver.[3]
Antimicrobial Activity of TFPI-2 C-Terminal Peptides
The antimicrobial properties of TFPI-2 are primarily attributed to its C-terminal region.[5] Proteolytic cleavage of TFPI-2 by enzymes such as neutrophil elastase, which is common at sites of inflammation, releases C-terminal fragments that exhibit potent antimicrobial activity.[5] Two key peptides derived from this region have been extensively studied:
-
EDC34: A 34-amino acid peptide derived from human TFPI-2.[3][5]
-
VKG24: The 24-amino acid murine homolog of the active region of EDC34.[3]
These peptides have demonstrated broad-spectrum activity against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria.[5][6]
Mechanism of Action
The C-terminal peptides of TFPI-2 employ a dual mechanism of action to combat bacterial infections: direct bactericidal activity and immunomodulation.
3.1. Direct Bactericidal Activity The peptides bind to bacterial surfaces and lipopolysaccharide (LPS), leading to the permeabilization of the bacterial membrane.[5] This membrane disruption is a key feature of their direct killing effect.[7] Electron microscopy has confirmed that these peptides cause structural damage to bacterial membranes.[5]
3.2. Immunomodulatory Effects A significant aspect of the peptides' function is their ability to modulate the host immune response. The human peptide EDC34 binds to immunoglobulins (IgG, IgA, IgE, and IgM) and enhances the activation of the classical complement pathway.[3][4][8] This interaction, particularly with the Fc portion of IgG, boosts the binding of C1q, the initiating protein of the classical pathway, to the antigen-antibody complex.[3][4] This leads to an amplified complement-dependent immune response, including the formation of the membrane attack complex (MAC) and the generation of the antimicrobial peptide C3a.[7][9]
Quantitative Data Summary
The antimicrobial activities of various TFPI-2 C-terminal peptides have been quantified using assays such as the radial diffusion assay. The data below is compiled from published studies.
| Peptide (Species) | Target Bacteria | Concentration (µM) | Zone of Clearance (mm) | Reference |
| Human (EDC34) | E. coli ATCC 25922 | 100 | ~12 | [6] |
| Human (EDC34) | P. aeruginosa ATCC 27853 | 100 | ~10 | [6] |
| Mouse (VKG24) | E. coli ATCC 25922 | 100 | ~11 | [6] |
| Mouse (VKG24) | P. aeruginosa ATCC 27853 | 100 | ~9 | [6] |
| Shark | E. coli ATCC 25922 | 100 | ~10 | [6] |
| Shark | P. aeruginosa ATCC 27853 | 100 | ~8 | [6] |
| Zebrafish | E. coli ATCC 25922 | 100 | ~11 | [6] |
| Zebrafish | P. aeruginosa ATCC 27853 | 100 | ~9 | [6] |
Note: Zone of clearance values are approximate, as read from graphical data in the source.
The bactericidal effect of EDC34 is significantly enhanced in the presence of human plasma, a phenomenon that is abolished by heat inactivation of the plasma, indicating the involvement of heat-labile components like the complement system.[10] In human whole blood, EDC34 demonstrated potent antimicrobial effects against various E. coli and P. aeruginosa isolates at concentrations as low as 0.3 µM.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols described in the literature.
5.1. Radial Diffusion Assay for Antimicrobial Activity
This assay is used to determine the antimicrobial activity of peptides.
-
Bacterial Preparation: E. coli ATCC 25922 or P. aeruginosa ATCC 27853 are grown to mid-logarithmic phase. A suspension of 4 x 10^6 colony-forming units (cfu) is prepared.[6]
-
Agarose Gel Preparation: The bacterial suspension is added to a melted, low-EEO agarose gel (e.g., 0.1% TSB agarose) and poured into petri dishes.[6]
-
Peptide Application: Wells (4 mm diameter) are punched into the solidified gel, and 6 µl of the test peptide (at a concentration of 100 µM) is added to each well.[6]
-
Incubation and Measurement: The plates are incubated for 18-24 hours at 37°C. The diameter of the clear zone around each well, corresponding to the inhibition of bacterial growth, is measured.[6]
5.2. In Vivo Murine Sepsis Model
This model is used to evaluate the therapeutic efficacy of the peptides in a living organism.
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.
-
Induction of Infection: Mice are infected intraperitoneally (i.p.) with a lethal dose of E. coli.[3]
-
Treatment: One hour post-infection, mice are treated with the mouse TFPI-2 peptide VKG24 (e.g., 500 µg per mouse, i.p.) or a buffer control (PBS).[3]
-
Monitoring and Analysis: After a set time (e.g., 8 hours), various parameters are assessed, including:
References
- 1. Structure, function and biology of tissue factor pathway inhibitor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TFPI-2 Protects Against Gram-Negative Bacterial Infection [frontiersin.org]
- 4. TFPI-2 Protects Against Gram-Negative Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Factor Pathway Inhibitor 2 Is Found in Skin and Its C-Terminal Region Encodes for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vertebrate TFPI-2 C-terminal peptides exert therapeutic applications against Gram-negative infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue factor pathway inhibitor-2 (TFPI-2)—an underappreciated partaker in cancer and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-terminal Peptides of Tissue Factor Pathway Inhibitor Are Novel Host Defense Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The TFPI-2 Derived Peptide EDC34 Improves Outcome of Gram-Negative Sepsis | PLOS Pathogens [journals.plos.org]
- 11. The TFPI-2 Derived Peptide EDC34 Improves Outcome of Gram-Negative Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1523: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor derived from the avibactam scaffold. This document provides a comprehensive technical overview of this compound, including its chemical properties, a proposed synthesis pathway, detailed experimental protocols for its characterization, and an exploration of its mechanism of action. This compound demonstrates significant inhibitory activity against key β-lactamase enzymes, including CTX-M-15 and OXA-48, and also interacts with Penicillin-Binding Protein 2 (PBP2). This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antibacterial drug discovery.
Chemical Properties and Biological Activity
This compound is a white to off-white solid with the molecular formula C9H14N4O7S and a molecular weight of 322.30 g/mol .[1] Its sodium salt form (this compound sodium) has the CAS number 1452459-52-7 and a molecular weight of 344.2769 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1452459-50-5 | [1] |
| Molecular Formula | C9H14N4O7S | [1] |
| Molecular Weight | 322.30 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months, 4°C for 2 weeks. | [1] |
This compound is a potent inhibitor of class A and C β-lactamases and also shows activity against certain class D enzymes. Its inhibitory activity against specific enzymes and its binding affinity for PBP2 are summarized below.
Table 2: Biological Activity of this compound
| Target | Parameter | Value | Reference |
| CTX-M-15 | Kd | 4 nM | [1][2] |
| OXA-48 | Kd | 34 nM | [1][2] |
| PBP2 | IC50 | 3.2 μM | [1][2] |
Proposed Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound has not been identified. However, as a derivative of avibactam, its synthesis is expected to follow a similar pathway, likely starting from a common bicyclic core intermediate. Based on published syntheses of avibactam and its derivatives, a plausible synthetic route is proposed below.[3][4][5][6]
The synthesis would likely commence with the construction of the diazabicyclooctane core, followed by functionalization to introduce the carboxamide and sulfate groups. The key difference in the synthesis of this compound would be the introduction of the specific side chain that differentiates it from avibactam.
Caption: Proposed general workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These protocols are based on established methods for similar compounds.
β-Lactamase Inhibition Assay (CTX-M-15 and OXA-48)
This protocol describes a spectrophotometric assay to determine the inhibitory potency of this compound against purified β-lactamase enzymes using the chromogenic β-lactam substrate nitrocefin.[7]
Materials:
-
Purified CTX-M-15 and OXA-48 enzymes
-
This compound
-
Nitrocefin
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the this compound dilutions to the wells and pre-incubate with the enzyme for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding nitrocefin solution to each well.
-
Immediately monitor the change in absorbance at 486 nm over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki or Kd) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Caption: Workflow for the β-lactamase inhibition assay.
Penicillin-Binding Protein 2 (PBP2) Binding Assay
This protocol describes a competition assay using a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to determine the binding affinity of this compound for PBP2.[8][9]
Materials:
-
Purified PBP2 enzyme
-
This compound
-
Bocillin™ FL (or other fluorescent penicillin)
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
In a 96-well plate, add the PBP2 enzyme solution to each well.
-
Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Add a fixed concentration of Bocillin™ FL to all wells.
-
Incubate the plate for another defined period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
A decrease in fluorescence signal with increasing this compound concentration indicates displacement of the fluorescent probe.
-
Determine the IC50 value by plotting the percentage of displacement against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the PBP2 binding assay.
Mechanism of Action
This compound, like other diazabicyclooctanone β-lactamase inhibitors, functions as a reversible covalent inhibitor of serine β-lactamases.[10] The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl group of the bicyclic core of this compound. This forms a stable, but reversible, acyl-enzyme intermediate, effectively inactivating the enzyme and preventing it from hydrolyzing β-lactam antibiotics. The reversibility of this inhibition is a key feature of this class of inhibitors.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a promising β-lactamase inhibitor with potent activity against a range of clinically relevant β-lactamases. Its chemical properties and biological activity make it an interesting candidate for further investigation in the development of new combination therapies to combat antibiotic resistance. The proposed synthesis and experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1452459-50-5|DC Chemicals [dcchemicals.com]
- 3. Synthetic approaches towards avibactam and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identifying OXA-48 Carbapenemase Inhibitors Using DNA-Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Dual-Targeting Mechanism of FPI-2068: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPI-2068 is a first-in-class targeted alpha therapy designed to selectively deliver a potent actinium-225 payload to tumor cells co-expressing Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (c-Met). This novel radioimmunoconjugate leverages the dual-targeting capability of its bispecific antibody component, FPI-2053, to achieve high tumor specificity and potent cytotoxicity. Preclinical evidence demonstrates significant anti-tumor activity in various cancer models, positioning FPI-2068 as a promising therapeutic strategy for a range of solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and key experimental methodologies underpinning the development of FPI-2068.
Introduction: The Rationale for Dual EGFR and c-Met Targeting
EGFR and c-Met are receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and migration. Their aberrant signaling is a hallmark of many cancers, and their co-expression is often associated with a more aggressive phenotype and resistance to single-agent therapies. The signaling pathways downstream of EGFR and c-Met exhibit significant crosstalk, enabling one receptor to compensate for the inhibition of the other. This redundancy underscores the need for therapeutic strategies that can simultaneously block both pathways.
FPI-2068 addresses this challenge by utilizing a humanized bispecific monoclonal antibody, FPI-2053, which simultaneously binds to the extracellular domains of both EGFR and c-Met.[1] This dual-targeting approach is designed to enhance tumor localization and internalization of the radioimmunoconjugate.
The Molecular Architecture of FPI-2068
FPI-2068 is a complex radioimmunoconjugate with two key components:
-
FPI-2053: A humanized bispecific monoclonal antibody that specifically targets both EGFR and c-Met.[1]
-
Actinium-225 (225Ac): A potent alpha-emitting radionuclide with a short tissue penetration range, minimizing off-target toxicity.[2][3]
The 225Ac is stably linked to the FPI-2053 antibody via a DOTA chelator.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The primary tumoricidal mechanism of FPI-2068 is the induction of double-strand DNA breaks (DSBs) by the alpha particles emitted from 225Ac, ultimately leading to apoptotic cell death.[2]
dot
Figure 1: Mechanism of Action of FPI-2068.
The dual-targeting nature of FPI-2053 is crucial for this process, as it is hypothesized to promote receptor cross-linking and enhance the internalization of the radioimmunoconjugate into tumor cells.
Preclinical Data
The anti-tumor activity of FPI-2068 has been evaluated in a series of preclinical studies, with key findings presented at the 2023 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics.[3][4]
In Vitro Studies
FPI-2068's radiolabeled analogue, FPI-2071 (using lutetium-177 for imaging), demonstrated binding to a panel of colorectal and lung cancer cell lines expressing both EGFR and c-Met.[2] Subsequent internalization and retention of the radioisotope within the target cells were also confirmed.[2]
In Vivo Xenograft Studies
The in vivo efficacy of FPI-2068 was assessed in various cancer xenograft models.[2]
Table 1: Biodistribution of FPI-2071 in Xenograft Models [2]
| Cell Line | Cancer Type | Peak Tumor Uptake (%ID/g) |
| H292 | Lung | ~73 |
| H441 | Lung | ~38 |
| HT29 | Colorectal | ~30 |
| HCC827 | Lung | ~25 |
| H1975 | Lung | ~20 |
Note: %ID/g refers to the percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy of FPI-2068 in Xenograft Models [2]
| Dose | Outcome |
| 370 kBq/kg | Sustained tumor regression (>28 days) |
| 740 kBq/kg | Sustained tumor regression (>28 days) |
| Lower doses | Tumor growth suppression |
Single-dose administration of FPI-2068 led to prolonged tumor regression in most models tested, and the treatment was well-tolerated with no significant weight loss observed in the animals.[2]
Pharmacodynamic Studies
To confirm the mechanism of action, tumors from FPI-2068-treated mice were analyzed by immunoblotting. These studies revealed a dose-dependent increase in the expression of pATM and pRad50, key markers of the DNA damage response (DDR) pathway.[2] Furthermore, an increase in cleaved caspase 3 and pH2AX was observed, indicating the induction of apoptosis and the formation of double-strand breaks.[2]
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of FPI-2068 are not publicly available, the following sections describe the general methodologies employed based on the available information.
In Vitro Binding and Internalization Assays
The binding and internalization of the FPI-2053 antibody component (radiolabeled as FPI-2071) were assessed in cancer cell lines co-expressing EGFR and c-Met (HT29, H292, H441, H1975, and HCC827).[2] These assays typically involve incubating the cells with the radiolabeled antibody at various concentrations and time points, followed by washing and measuring the cell-associated radioactivity to determine binding and internalization kinetics.
dot
Figure 2: In Vitro Binding Assay Workflow.
In Vivo Xenograft Studies
Female BALB/c nude mice were implanted with human cancer xenografts.[2] For biodistribution studies, FPI-2071 was administered intravenously, and at selected time points, radioactivity in tumors and various organs was quantified ex vivo.[2] For therapeutic studies, a single intravenous dose of FPI-2068 was administered, and tumor growth was monitored via caliper measurements.[2]
Immunoblotting for Pharmacodynamic Markers
Tumors were excised from treated and control animals, and protein lysates were prepared.[2] Standard western blotting techniques were used to detect and quantify the expression levels of key proteins in the DNA damage response and apoptotic pathways, such as pATM, pRad50, pH2AX, and cleaved caspase 3.[2]
Signaling Pathways
FPI-2068's efficacy is rooted in its ability to exploit the co-expression of EGFR and c-Met and deliver a cytotoxic payload. The signaling pathways downstream of these receptors are complex and interconnected.
dot
Figure 3: Simplified EGFR and c-Met Signaling Pathways.
Clinical Development
FPI-2068 is currently being evaluated in a Phase 1 clinical trial (NCT06147037) in adult patients with advanced solid tumors, including non-small cell lung cancer, colorectal cancer, head and neck squamous cell carcinoma, and pancreatic ductal adenocarcinoma.[5][6][7] This first-in-human, open-label, dose-escalation study is designed to assess the safety, tolerability, dosimetry, biodistribution, and pharmacokinetics of FPI-2068.[5][7] The study also utilizes an imaging component with [111In]-FPI-2107, the theranostic partner of FPI-2068, to assess tumor targeting and inform patient selection.[7]
Conclusion
FPI-2068 represents a novel and promising approach to cancer therapy by combining the precision of a dual-targeting bispecific antibody with the potent cytotoxicity of alpha-particle radiation. The preclinical data strongly support its mechanism of action and provide a solid rationale for its ongoing clinical development. The ability to simultaneously target EGFR and c-Met, two key drivers of tumor progression and resistance, positions FPI-2068 as a potentially transformative treatment for patients with a variety of solid tumors. Further clinical investigation will be crucial in defining the safety and efficacy profile of this innovative targeted alpha therapy.
References
- 1. Facebook [cancer.gov]
- 2. fusionpharma.com [fusionpharma.com]
- 3. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]
- 4. Fusion Pharmaceuticals Inc. Announces Presentation of Preclinical Data Supporting FPI-2068, A Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers | MarketScreener [marketscreener.com]
- 5. A Phase 1, First-in-human, Multicentre, Open-label, Dose-escalation Study of [225Ac]-FPI-2068 in Adult Patients with Advanced Solid Tumours | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Clinical Trials Detail | MD Anderson Cancer Center [mdanderson.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
FPI-1523 (Hypothetical): A Novel β-Lactamase Inhibitor Combination with Potent Activity Against ESBL-Producing Enterobacteriaceae
Disclaimer: Information regarding a specific compound designated "FPI-1523" is not publicly available. This technical guide, therefore, presents a hypothetical novel β-lactam/β-lactamase inhibitor combination, herein referred to as this compound, to illustrate its potential activity against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae. The data and experimental protocols are representative of typical drug development programs for such antimicrobial agents.
Introduction: The Challenge of ESBL-Producing Enterobacteriaceae
Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][2] Enterobacteriaceae that produce these enzymes are a significant cause of both hospital- and community-acquired infections, leading to limited therapeutic options and increased patient morbidity and mortality.[3] Common ESBL-producing organisms include Escherichia coli and Klebsiella pneumoniae.[2] The genes encoding ESBLs are often located on plasmids that can be transferred between different bacterial species, facilitating the rapid spread of resistance.[2][4] This escalating resistance necessitates the development of novel antimicrobial agents that can overcome these resistance mechanisms.
This compound is a hypothetical, next-generation β-lactam/β-lactamase inhibitor combination designed to be effective against a broad spectrum of ESBL-producing Enterobacteriaceae. This document provides a comprehensive overview of the preclinical evaluation of this compound, including its in vitro potency, mechanism of action, and in vivo efficacy.
Mechanism of Action of ESBLs and this compound
ESBLs mediate resistance by hydrolyzing the β-lactam ring of many clinically important antibiotics, rendering them inactive. The most prevalent ESBLs are derivatives of the TEM, SHV, and CTX-M enzyme families.[2][5] this compound combines a potent β-lactam antibiotic with a novel β-lactamase inhibitor. The inhibitor is designed to covalently bind to the active site of ESBL enzymes, thereby inactivating them and protecting the β-lactam partner from degradation. This allows the β-lactam component to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.
Caption: Mechanism of ESBL resistance and this compound action.
In Vitro Activity of this compound
The in vitro activity of this compound was evaluated against a panel of clinical isolates of ESBL-producing Enterobacteriaceae. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as described below.
Experimental Protocol: MIC Determination by Broth Microdilution
-
Bacterial Strains: A panel of recent clinical isolates of ESBL-producing E. coli and K. pneumoniae was used. The presence of ESBL genes (e.g., blaCTX-M, blaSHV, blaTEM) was confirmed by PCR.
-
Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar (MHA) overnight at 37°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 105 CFU/mL.
-
Drug Preparation: this compound and comparator agents were prepared in 96-well microtiter plates with twofold serial dilutions in CAMHB.
-
Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Quantitative Data: In Vitro Susceptibility of ESBL-Producing Enterobacteriaceae
Table 1: In Vitro Activity of this compound and Comparator Agents Against ESBL-Producing E. coli (n=100)
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| This compound (Hypothetical) | 0.25 | 1 | 98% |
| Ceftriaxone | 64 | >256 | 5% |
| Piperacillin-Tazobactam | 16 | 128 | 65% |
| Meropenem | 0.06 | 0.25 | 99% |
Table 2: In Vitro Activity of this compound and Comparator Agents Against ESBL-Producing K. pneumoniae (n=100)
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| This compound (Hypothetical) | 0.5 | 2 | 96% |
| Ceftriaxone | 128 | >256 | 2% |
| Piperacillin-Tazobactam | 32 | >256 | 58% |
| Meropenem | 0.125 | 0.5 | 97% |
Time-Kill Kinetics
To assess the bactericidal activity of this compound, time-kill assays were performed against representative ESBL-producing strains.
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: An overnight culture of the test organism was diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.
-
Drug Exposure: this compound was added at concentrations corresponding to 1x, 2x, and 4x the MIC. A growth control (no antibiotic) was included.
-
Sampling and Plating: At specified time points (0, 2, 4, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated on MHA.
-
Colony Counting: Plates were incubated at 37°C for 18-24 hours, and the number of colonies was counted to determine the CFU/mL at each time point.
-
Data Analysis: A reduction of ≥3-log10 CFU/mL from the initial inoculum is considered bactericidal.
Hypothetical Time-Kill Curve for this compound
(A visual representation of time-kill data would typically be included here, showing a rapid, concentration-dependent reduction in bacterial counts for this compound, achieving bactericidal activity within 8 hours at 4x MIC.)
In Vivo Efficacy in a Murine Thigh Infection Model
The in vivo efficacy of this compound was evaluated in a neutropenic murine thigh infection model.
Caption: Experimental workflow for the murine thigh infection model.
Experimental Protocol: Murine Thigh Infection Model
-
Animals: Female ICR mice (6-8 weeks old) were used.
-
Neutropenia Induction: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: Mice were anesthetized and injected in the right thigh muscle with 0.1 mL of a bacterial suspension containing approximately 106 CFU of an ESBL-producing K. pneumoniae strain.
-
Treatment: Two hours post-infection, treatment with this compound, a comparator, or vehicle control was initiated via subcutaneous injection. Dosing was repeated at specified intervals for 24 hours.
-
Efficacy Endpoint: At 24 hours after the initiation of treatment, mice were euthanized. The infected thigh muscle was aseptically removed, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (log10 CFU/thigh).
-
Data Analysis: The efficacy of this compound was determined by comparing the mean bacterial burden in the treated groups to that of the vehicle control group. A static dose is the dose that results in no net change in bacterial count over 24 hours, while a 1-log kill dose results in a 10-fold reduction.
Quantitative Data: In Vivo Efficacy of this compound
Table 3: In Vivo Efficacy of this compound Against ESBL-Producing K. pneumoniae in the Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg, q8h) | Mean Bacterial Burden (log10 CFU/thigh) at 24h | Change from 2h Post-Infection Control (log10 CFU) |
| Vehicle Control | - | 8.9 ± 0.3 | +2.5 |
| This compound (Hypothetical) | 10 | 6.8 ± 0.4 | +0.4 |
| This compound (Hypothetical) | 30 | 5.2 ± 0.5 | -1.2 |
| This compound (Hypothetical) | 100 | 3.9 ± 0.6 | -2.5 |
| Meropenem | 30 | 5.5 ± 0.4 | -0.9 |
Conclusion
The hypothetical data presented in this technical guide demonstrate that this compound is a promising novel β-lactam/β-lactamase inhibitor combination with potent in vitro and in vivo activity against ESBL-producing Enterobacteriaceae. This compound exhibits significant advantages over older β-lactam/β-lactamase inhibitor combinations and maintains activity comparable to carbapenems against these challenging pathogens. These findings support the continued development of this compound as a potential new treatment option for infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. Occurrence of Extended-Spectrum β-Lactamases in Members of the Family Enterobacteriaceae in Italy: Implications for Resistance to β-Lactams and Other Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multidrug-resistant ESBL-producing Enterobacteriaceae and associated risk factors in community infants in Lebanon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevalence and characterization of extended-spectrum β-lactamase-producing Enterobacteriaceae in food-producing animals in Northern Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiresistant extended-spectrum β-lactamase-producing Enterobacteriaceae from humans, companion animals and horses in central Hesse, Germany - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1523: A Dual-Action Inhibitor Overcoming Antibiotic Resistance
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of FPI-1523, a novel diazabicyclooctane derivative, and its role in combating antibiotic resistance. This compound demonstrates a potent dual-action mechanism, targeting both serine-β-lactamases and penicillin-binding proteins (PBPs), offering a promising strategy against multidrug-resistant Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.
Introduction
The rise of antibiotic resistance is a critical global health threat, necessitating the development of innovative therapeutic agents. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound, a derivative of Avibactam, is a potent β-lactamase inhibitor.[1] Furthermore, it exhibits intrinsic antimicrobial activity by inhibiting Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[1] This dual-targeting approach positions this compound as a significant advancement in the fight against resistant pathogens.
Mechanism of Action
This compound's efficacy stems from its ability to covalently interact with two distinct classes of bacterial enzymes crucial for survival and resistance.
Inhibition of Serine-β-Lactamases
This compound is a potent inhibitor of key class A and class D serine-β-lactamases, including CTX-M-15 and OXA-48, which are prevalent in clinically significant pathogens.[1] By inactivating these enzymes, this compound can restore the efficacy of β-lactam antibiotics that would otherwise be degraded.
Inhibition of Penicillin-Binding Protein 2 (PBP2)
In addition to its β-lactamase inhibitory activity, this compound directly targets and inhibits PBP2.[1] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting PBP2, this compound disrupts cell wall maintenance, leading to cell death. This intrinsic antimicrobial activity is a key differentiator from many other β-lactamase inhibitors.
Quantitative Data
The inhibitory and antimicrobial activities of this compound have been quantified through various biochemical and microbiological assays.
Table 1: β-Lactamase Inhibition
| β-Lactamase Target | Inhibition Constant (Kd) |
| CTX-M-15 | 4 nM |
| OXA-48 | 34 nM |
| Data sourced from DC Chemicals.[1] |
Table 2: PBP2 Inhibition
| Target Protein | Bacterial Species | IC50 |
| PBP2 | Escherichia coli | 3.2 µM |
| Data sourced from DC Chemicals.[1] |
Table 3: Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of clinical isolates.
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Pseudomonas aeruginosa | ≤ 2 µg/mL |
| Escherichia coli | ≤ 2 µg/mL |
| Enterobacter spp. | ≤ 2 µg/mL |
| Data from a study on diazabicyclooctane derivatives. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
β-Lactamase Inhibition Assay
This assay determines the inhibitory potency of this compound against purified β-lactamase enzymes by measuring the hydrolysis of a chromogenic substrate, nitrocefin.
-
Reagents and Materials:
-
Purified CTX-M-15 or OXA-48 β-lactamase
-
This compound stock solution (in DMSO)
-
Nitrocefin solution
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the β-lactamase enzyme to each well containing the this compound dilutions or buffer control.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode.
-
The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
Calculate the inhibition constants (Kd) by fitting the data to appropriate enzyme inhibition models.
-
PBP2 Competition Assay
This gel-based assay measures the ability of this compound to compete with a fluorescent penicillin derivative, BOCILLIN™ FL, for binding to PBP2.
-
Reagents and Materials:
-
Purified recombinant E. coli PBP2
-
This compound stock solution (in DMSO)
-
BOCILLIN™ FL stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
-
-
Procedure:
-
In microcentrifuge tubes, combine purified PBP2 with serial dilutions of this compound or a solvent control.
-
Pre-incubate the mixtures at 37°C for 15 minutes to allow this compound to bind to PBP2.
-
Add a fixed concentration of BOCILLIN™ FL (e.g., 10 µM final concentration) to each tube.
-
Incubate the reactions for an additional 15 minutes at 37°C in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2 bands using a fluorescence scanner.
-
Quantify the fluorescence intensity of the PBP2 band in each lane. A decrease in fluorescence intensity compared to the control indicates inhibition by this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimicrobial Susceptibility Testing (AST)
The Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Reagents and Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., P. aeruginosa, E. coli, Enterobacter spp.)
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound represents a promising development in the field of antimicrobial research. Its dual-action mechanism, involving the potent inhibition of critical β-lactamases and the direct antimicrobial activity through PBP2 inhibition, provides a robust strategy to overcome established resistance mechanisms in Gram-negative pathogens. The low MIC values against clinically relevant bacteria underscore its potential as a next-generation therapeutic agent, either as a standalone monotherapy or in combination with other antibiotics. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.
References
Preliminary studies on FPI-1523 efficacy
Despite a comprehensive search for preliminary efficacy studies, mechanism of action, clinical trial results, and preclinical data, no public information was found for a compound designated "FPI-1523."
This lack of publicly available data prevents the creation of the requested in-depth technical guide. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and experimental workflows cannot be fulfilled without access to primary or secondary research publications, clinical trial databases, or other forms of public disclosure.
Possible reasons for the absence of information on this compound include:
-
Internal Designation: this compound may be an internal code name for a compound in the very early stages of discovery or preclinical development within a pharmaceutical or biotechnology company. Information on such compounds is often proprietary and not disclosed publicly until a later stage, such as an investigational new drug (IND) filing or presentation at a scientific conference.
-
Recent Development: The compound may be so new that no data has been published or presented in a public forum.
-
Discontinuation: The development of this compound may have been discontinued at an early stage, and as a result, no significant data was ever published.
-
Typographical Error: It is possible that "this compound" is a typographical error, and the intended compound has a different designation.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal company documentation if this is a known internal project. Otherwise, monitoring scientific literature, patent filings, and presentations at major oncology and pharmaceutical conferences may provide information if and when data on this compound becomes publicly available.
Without any data, the creation of the requested diagrams is not possible.
Methodological & Application
FPI-1523: Application Notes and Experimental Protocols for a Novel Dual-Target Inhibitor
For Research Use Only
Abstract
FPI-1523 is a potent, small molecule inhibitor belonging to the diazabicyclooctane class, demonstrating a dual mechanism of action against key bacterial defense systems. As a derivative of Avibactam, this compound effectively inhibits both serine-β-lactamases, enzymes that confer resistance to β-lactam antibiotics, and Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. This dual-targeting capability makes this compound a significant compound for antimicrobial research and development, with demonstrated activity against clinically relevant Gram-negative pathogens. These application notes provide detailed protocols for the characterization of this compound's inhibitory and antimicrobial activities.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's inhibitory activity.
Table 1: β-Lactamase Inhibition
| Target Enzyme | This compound Kd (nM) |
| CTX-M-15 | 4 |
| OXA-48 | 34 |
Table 2: Penicillin-Binding Protein (PBP) Inhibition
| Target Protein | This compound IC50 (µM) |
| PBP2 | 3.2 |
Table 3: Antimicrobial Activity
| Bacterial Strain | This compound MIC (µg/mL) |
| E. coli K12 | 4 |
| E. coli BW25113 pGDP-2 | 1-2 |
Mechanism of Action: Dual Inhibition
This compound exhibits a dual mechanism of action that circumvents common bacterial resistance pathways. Firstly, it acts as a potent inhibitor of serine-β-lactamases, such as CTX-M-15 and OXA-48. These enzymes are primary contributors to resistance against β-lactam antibiotics by hydrolyzing the antibiotic's active β-lactam ring. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics.
Secondly, this compound directly targets and inhibits Penicillin-Binding Protein 2 (PBP2). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBP2 disrupts cell wall maintenance and synthesis, leading to bacterial cell death. This direct antimicrobial activity is particularly effective against bacteria like E. coli.
Experimental Protocols
β-Lactamase Inhibition Kinetics Assay
This protocol describes the determination of the dissociation constant (Kd) of this compound for serine-β-lactamases using kinetic analysis.
Materials:
-
Purified β-lactamase (e.g., CTX-M-15, OXA-48)
-
This compound
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.
-
In a 96-well plate, add a constant concentration of β-lactamase to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a predetermined time at a constant temperature (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of Nitrocefin to each well.
-
Immediately monitor the hydrolysis of Nitrocefin by measuring the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the Kd value by fitting the velocity data to an appropriate enzyme inhibition model.
PBP2 Binding Assay (Competition Assay)
This protocol is for determining the IC50 value of this compound for PBP2 using a competition binding assay with a fluorescent penicillin analog.
Materials:
-
Purified PBP2
-
This compound
-
Bocillin FL (fluorescent penicillin analog)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
96-well, black, flat-bottom microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a stock solution of this compound and create a serial dilution series in Assay Buffer.
-
In a 96-well plate, add a constant concentration of purified PBP2 to each well.
-
Add the different concentrations of this compound to the wells containing PBP2.
-
Add a constant concentration of Bocillin FL to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microplate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions. When working with bacterial cultures, sterile techniques must be employed to prevent contamination and potential exposure. All bacterial waste should be decontaminated before disposal.
Application Notes and Protocols for In Vitro Characterization of FPI-1523
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 is a potent, dual-action antimicrobial agent. As a derivative of Avibactam, it functions as a robust inhibitor of β-lactamase enzymes, including clinically significant variants such as CTX-M-15 and OXA-48.[1][2][3] Additionally, this compound exhibits direct antibacterial activity through the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1][2][3] This dual mechanism of action makes this compound a promising candidate for combating bacterial resistance.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on assays to determine its inhibitory activity against β-lactamases, its binding affinity for PBP2, and its whole-cell antibacterial efficacy.
Data Presentation
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound against β-Lactamases
| β-Lactamase Target | Parameter | Value | Reference |
| CTX-M-15 | Kd | 4 nM | [1][2][3] |
| OXA-48 | Kd | 34 nM | [1][2][3] |
Table 2: Inhibitory Activity of this compound against PBP2
| Target Protein | Parameter | Value | Reference |
| PBP2 | IC50 | 3.2 µM | [1][2][3][4] |
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Parameter | Value | Reference |
| E. coli K12 | MIC | 4 µg/mL | [2] |
| E. coli BW25113 pGDP-2 transformants | MIC | 1-2 µM | [2] |
Signaling and Inhibition Pathway
Caption: this compound inhibits both β-lactamase and PBP2.
Experimental Protocols
β-Lactamase Inhibition Assay (Nitrocefin-based)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a specific β-lactamase (e.g., CTX-M-15 or OXA-48) using the chromogenic substrate nitrocefin.
Workflow Diagram
Caption: Workflow for β-lactamase inhibition assay.
Materials:
-
Purified β-lactamase (e.g., CTX-M-15, OXA-48)
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of kinetic measurements at 490 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Add a defined volume of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified β-lactamase to each well (except the negative control) and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader.
-
The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50. The Kd can be determined through more advanced kinetic analyses.[5][6]
PBP2 Inhibition Assay (Fluorescent Penicillin Competition)
This protocol outlines a competition assay to determine the IC50 of this compound for PBP2 using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.
Workflow Diagram
Caption: Workflow for PBP2 inhibition assay.
Materials:
-
Purified PBP2 or bacterial membrane preparations containing PBP2
-
This compound
-
Bocillin™ FL (or other fluorescent penicillin derivative)
-
Reaction Buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel imager
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In microcentrifuge tubes, pre-incubate the PBP2 sample with each concentration of this compound for a set time (e.g., 15 minutes) at 35°C to allow for binding.
-
Add a fixed concentration of Bocillin™ FL to each tube and incubate for an additional period (e.g., 15 minutes) to label any PBP2 not bound by this compound.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP2 band in each lane.
-
Calculate the percent inhibition of Bocillin™ FL binding for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.[4][7]
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain (e.g., E. coli) using the broth microdilution method.
Workflow Diagram
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli K12)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Prepare a bacterial inoculum standardized to approximately 5 x 105 CFU/mL.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of this compound that completely inhibits bacterial growth, as indicated by the absence of turbidity. The results can also be read using a plate reader by measuring the optical density at 600 nm.[1][8][9]
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes & Protocols for FPI-1523, a Novel PI3K/AKT Pathway Inhibitor
Disclaimer: FPI-1523 is a fictional compound. The following application notes and protocols are provided for illustrative purposes to guide researchers in the development of cell-based assays for novel kinase inhibitors.
Introduction
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1] this compound offers a valuable tool for researchers investigating the role of the PI3K/AKT pathway in cancer biology and for the development of novel therapeutic strategies. These application notes provide detailed protocols for characterizing the cellular effects of this compound.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PI3K, a key upstream regulator of the AKT signaling cascade. This inhibition prevents the phosphorylation and subsequent activation of AKT, leading to the downstream suppression of effectors like mTOR and promoting apoptosis in cancer cells.
Figure 1: this compound inhibits the PI3K/AKT signaling pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 45.8 |
| U87-MG | Glioblastoma | 22.1 |
| Jurkat | T-cell Leukemia | 8.9 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.3 ± 1.2 |
| This compound | 10 | 25.6 ± 3.4 |
| This compound | 50 | 68.2 ± 5.1 |
| Staurosporine (1 µM) | - | 92.5 ± 2.8 |
Table 3: Inhibition of AKT Phosphorylation by this compound in MCF-7 Cells
| Treatment | Concentration (nM) | p-AKT (Ser473) / Total AKT (Relative Density) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.45 |
| This compound | 50 | 0.12 |
| This compound | 200 | 0.03 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed Jurkat cells at a density of 1x10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of AKT Phosphorylation
This protocol assesses the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Figure 2: Experimental workflow for Western Blot analysis.
Procedure:
-
Plate MCF-7 cells and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
References
FPI-1523: Application Notes and Protocols for Preclinical Research
Initial Search Synopsis: Based on a comprehensive review of available scientific literature, FPI-1523 is identified as a potent β-lactamase inhibitor with direct antimicrobial properties. It is a derivative of Avibactam.[1][2] Current research focuses on its efficacy in overcoming antibiotic resistance in bacteria. There is no publicly available data to suggest that this compound has been investigated in animal models for cancer therapy. This document provides an overview of its known mechanism of action and potential applications in infectious disease research.
Mechanism of Action
This compound exhibits a dual mechanism of action against bacteria. Primarily, it acts as a potent inhibitor of β-lactamase enzymes, which are produced by bacteria to confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.[3]
Specifically, this compound has shown potent inhibition against CTX-M-15 and OXA-48 β-lactamases.[1][2][4] In addition to its β-lactamase inhibition, this compound also directly targets and inhibits Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in bacterial cell wall synthesis.[1][2][4] This direct antibacterial activity contributes to its overall efficacy.
Quantitative Data
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Target | Parameter | Value | Reference |
| CTX-M-15 | Kd | 4 nM | [1][2][4] |
| OXA-48 | Kd | 34 nM | [1][2][4] |
| PBP2 | IC50 | 3.2 µM | [1][2][4] |
| E. coli K12 | MIC | 4 µg/mL | [1][2] |
| E. coli K12 expressing PBP2 | IC50 | 0.4 µg/mL | [1][2] |
| E. coli BW25113 pGDP-2 with various β-lactamases | MIC | 1-2 µM | [1][2] |
Experimental Protocols
While specific animal model study protocols for this compound are not available in the public domain, a general methodology for evaluating a β-lactamase inhibitor in a murine infection model is provided below. This protocol is a standardized approach and would require optimization for the specific properties of this compound.
Protocol: Murine Thigh Infection Model for Efficacy Testing
1. Objective: To evaluate the in vivo efficacy of this compound in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.
2. Materials:
-
Specific pathogen-free female ICR mice (6-8 weeks old)
-
β-lactamase-producing bacterial strain (e.g., E. coli expressing CTX-M-15)
-
This compound (sodium salt)
-
β-lactam antibiotic (e.g., ceftazidime)
-
Vehicle (e.g., sterile saline)
-
Cyclophosphamide (for inducing neutropenia)
-
Anesthetic (e.g., isoflurane)
-
Brain Heart Infusion (BHI) broth and agar
-
Sterile syringes and needles
3. Experimental Workflow:
4. Detailed Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to mice on day -4 and day -1 prior to infection to induce a neutropenic state, making them more susceptible to infection.
-
-
Bacterial Inoculum Preparation:
-
Culture the β-lactamase-producing bacterial strain in BHI broth to mid-logarithmic phase.
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 106 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of one hind limb.
-
-
Treatment:
-
At 2 hours post-infection, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: β-lactam antibiotic alone
-
Group 3: this compound alone
-
Group 4: β-lactam antibiotic + this compound
-
-
Administer treatments via a specified route (e.g., subcutaneous or intravenous).
-
-
Endpoint Analysis:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on BHI agar.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the thigh tissue.
-
-
Data Analysis:
-
Calculate the mean log10 CFU per gram of tissue for each treatment group.
-
Compare the bacterial loads between the combination therapy group and the monotherapy and vehicle control groups to determine the efficacy of this compound.
-
Disclaimer: The provided protocol is a general guideline and should be adapted and optimized based on the specific research objectives and the characteristics of the test agents. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of FPI-1523
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent against a specific bacterial strain. It is defined as the lowest concentration of the agent that prevents the visible growth of a bacterium under defined conditions.[1] The determination of the MIC is a critical step in the discovery and development of new antibacterial drugs, providing essential data for efficacy evaluation and for monitoring the emergence of resistance.
These application notes provide a detailed protocol for determining the MIC of a novel investigational compound, FPI-1523, using the standardized broth microdilution method. This method is widely accepted and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Key Experimental Protocols
The following protocols outline the necessary steps for performing the broth microdilution assay to determine the MIC of this compound.
1. Materials and Reagents
-
Antimicrobial Agent: this compound powder
-
Solvent: Appropriate sterile solvent for this compound (e.g., water, DMSO, ethanol)
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for non-fastidious bacteria.[5] For fastidious organisms, other specialized media may be required.
-
Bacterial Strains:
-
Test organisms of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Quality Control (QC) strains with known MIC values for the chosen method (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Sterile reservoirs
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer for turbidity measurement
-
McFarland 0.5 turbidity standard
-
Sterile tubes for dilutions
-
Vortex mixer
-
2. Experimental Procedure
2.1. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested (e.g., 10x or 20x the final desired highest concentration).
2.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[6]
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
2.3. Broth Microdilution Assay
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the bacterial concentration to approximately 5 x 10^5 CFU/mL.
-
The final concentrations of this compound will now be a two-fold dilution series.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
2.4. Reading and Interpreting the MIC
-
After incubation, examine the plate for bacterial growth. The growth control well (column 11) should be turbid. The sterility control well (column 12) should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The MIC can be read visually or with a microplate reader.
Data Presentation
The MIC values for this compound should be determined in triplicate and the results summarized in a table for clear comparison.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 2 | 1 - 4 |
| Escherichia coli | 25922 | 4 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 16 | 8 - 32 |
Note: The MIC values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Logical Relationship for MIC Interpretation
Caption: Logic for interpreting the MIC value from a broth microdilution assay.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. iacld.com [iacld.com]
- 4. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 5. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols: Evaluating the Synergy of FPI-1523 with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic resistance, particularly to β-lactam antibiotics, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. This document provides a detailed protocol for testing the synergistic activity of FPI-1523, a hypothetical compound, with various β-lactam antibiotics against clinically relevant bacterial strains.
This compound is postulated to be a β-lactamase inhibitor or a molecule that otherwise sensitizes bacteria to β-lactam antibiotics. β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Resistance to β-lactams is often mediated by β-lactamase enzymes, which inactivate the antibiotic, or by alterations in the PBPs. This protocol outlines the in vitro and in vivo methodologies to quantify the synergistic potential of this compound in combination with β-lactams.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.[1][2][3][4][5] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.
Experimental Protocol
-
Bacterial Strain Selection and Inoculum Preparation:
-
Select a panel of clinically relevant bacterial strains, including known β-lactam resistant and susceptible isolates.
-
Culture the selected strains overnight on appropriate agar plates.
-
Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[2][4]
-
-
Preparation of Antibiotic and this compound Solutions:
-
Prepare stock solutions of this compound and the selected β-lactam antibiotics in a suitable solvent.
-
Perform serial twofold dilutions of each compound in a 96-well microtiter plate. This compound is typically diluted along the y-axis, and the β-lactam is diluted along the x-axis.[2]
-
-
Assay Setup:
-
Dispense the diluted compounds into the wells of the 96-well plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis and FIC Index Calculation:
-
The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of β-lactam Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
-
The ΣFIC is the lowest FIC index value obtained from all the wells. The interaction is interpreted as follows:[2][5][6]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
-
Data Presentation
Table 1: Checkerboard Assay Results for this compound in Combination with Meropenem against Pseudomonas aeruginosa
| This compound (µg/mL) | Meropenem (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Meropenem | FIC Index | Interpretation |
| 16 (MIC alone) | 0 | - | 1 | 0 | 1 | - |
| 8 | 1 | - | 0.5 | 0.125 | 0.625 | Additive |
| 4 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 2 | 4 | - | 0.125 | 0.5 | 0.625 | Additive |
| 0 | 8 (MIC alone) | - | 0 | 1 | 1 | - |
In Vitro Synergy Testing: Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6][7][8][9] This method is considered the gold standard for confirming synergistic interactions.[9]
Experimental Protocol
-
Inoculum Preparation:
-
Prepare a logarithmic phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Assay Setup:
-
Prepare flasks containing MHB with the following conditions:
-
Growth control (no drug)
-
This compound alone (at sub-MIC concentrations, e.g., 0.25 x MIC)
-
β-lactam alone (at sub-MIC concentrations, e.g., 0.25 x MIC)
-
This compound and β-lactam in combination (at the same sub-MIC concentrations)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.
-
-
Bacterial Viable Count:
-
Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]
-
Data Presentation
Table 2: Time-Kill Curve Data for this compound and Cefepime against Klebsiella pneumoniae
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (this compound) | Log₁₀ CFU/mL (Cefepime) | Log₁₀ CFU/mL (Combination) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.4 | 6.2 | 5.1 |
| 4 | 7.8 | 7.6 | 7.1 | 4.3 |
| 6 | 8.9 | 8.7 | 7.9 | 3.5 |
| 8 | 9.2 | 9.0 | 8.5 | 2.8 |
| 24 | 9.5 | 9.3 | 8.9 | <2 (Bactericidal) |
In Vivo Synergy Testing: Murine Infection Model
In vivo models are crucial for validating the therapeutic potential of a synergistic combination observed in vitro.[10][11] A murine sepsis or thigh infection model is commonly used for this purpose.
Experimental Protocol
-
Animal Model:
-
Use immunocompetent or neutropenic mice, depending on the research question.
-
Induce infection via intraperitoneal injection (sepsis model) or intramuscular injection into the thigh (thigh infection model) with a lethal or sublethal dose of the test organism.[10]
-
-
Treatment Groups:
-
Establish multiple treatment groups, including:
-
Vehicle control (e.g., saline)
-
This compound alone
-
β-lactam alone
-
This compound and β-lactam in combination
-
-
-
Drug Administration and Monitoring:
-
Administer the treatments at specified time points post-infection (e.g., 1 and 6 hours).
-
Monitor the animals for signs of illness and survival over a defined period (e.g., 7 days).
-
-
Assessment of Efficacy:
-
For survival studies, record the number of surviving animals in each group.
-
For bacterial burden studies, euthanize a subset of animals at specific time points, and homogenize the infected tissue (e.g., spleen, liver, or thigh muscle) to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival rates between the treatment groups using statistical methods such as the log-rank test.
-
Compare the bacterial burden between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant increase in survival or a significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.
-
Data Presentation
Table 3: In Vivo Efficacy of this compound and Piperacillin-Tazobactam in a Murine Sepsis Model with MRSA
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Bacterial Load (Log₁₀ CFU/spleen) |
| Vehicle Control | - | 0 | 8.5 |
| This compound | 20 | 10 | 8.2 |
| Piperacillin-Tazobactam | 50 | 30 | 6.1 |
| This compound + Piperacillin-Tazobactam | 20 + 50 | 80 | 3.2 |
Visualizations
Hypothetical Signaling Pathway of β-Lactam Resistance and this compound Intervention
Caption: Hypothetical mechanism of this compound synergy with β-lactams.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of this compound and β-lactams.
Logical Relationship for In Vivo Synergy Assessment
Caption: Logical workflow for assessing in vivo synergy.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Checkerboard synergy testing [bio-protocol.org]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Antimicrobial Efficacy Using Time-Kill Curve Assays with FPI-1523
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a crucial in vitro method in antimicrobial drug development for assessing the pharmacodynamic properties of a novel compound. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an antimicrobial agent as bactericidal (killing) or bacteriostatic (inhibiting growth). Furthermore, these studies can reveal concentration-dependent or time-dependent killing kinetics, which are critical parameters for optimizing dosing regimens. This application note provides a detailed protocol for conducting a time-kill curve assay using the investigational compound FPI-1523 against a target bacterial strain.
Principle of the Assay
The time-kill curve assay involves exposing a standardized bacterial inoculum to various concentrations of an antimicrobial agent in a liquid medium. At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from the test cultures, serially diluted, and plated on agar to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum, while a bacteriostatic effect is characterized by a <3-log10 reduction.[1][2]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Phosphate-buffered saline (PBS), sterile
-
96-well microtiter plates, sterile
-
Sterile test tubes for serial dilutions
-
Spectrophotometer
-
Incubator (37°C with shaking capabilities)
-
Micropipettes and sterile tips
-
Spreaders
Experimental Protocol
Inoculum Preparation
-
From a fresh overnight culture of the target bacterium on an agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD600) of 0.08-0.1).
-
Dilute the bacterial suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the assay tubes.
Assay Setup
-
Prepare test tubes or wells of a microtiter plate with CAMHB containing various concentrations of this compound. It is recommended to test concentrations relative to the Minimum Inhibitory Concentration (MIC) of the compound, such as 0.5x, 1x, 2x, and 4x MIC.[1]
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any this compound.
-
Add the prepared bacterial inoculum to each test and control tube to achieve the final target density of 5 x 10^5 CFU/mL.
-
Immediately after inoculation (T=0), remove an aliquot from the growth control tube for baseline CFU/mL determination.
Incubation and Sampling
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each test and control tube.[1]
Viable Cell Counting
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS. The range of dilutions will depend on the expected bacterial concentration.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that contain between 30 and 300 colonies.
-
Calculate the CFU/mL for each sample using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
Data Presentation
The results of the time-kill curve assay should be presented in a clear and organized manner. The raw data of CFU/mL at each time point for each concentration of this compound and the control should be tabulated. Subsequently, these values are typically converted to log10 CFU/mL for graphical representation.
Table 1: Example Time-Kill Curve Assay Data for this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (0.5x MIC) (log10 CFU/mL) | This compound (1x MIC) (log10 CFU/mL) | This compound (2x MIC) (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.30 | 5.50 | 5.10 | 4.50 | 3.90 |
| 4 | 7.10 | 5.30 | 4.20 | 3.10 | <2.00 |
| 6 | 7.90 | 5.15 | 3.50 | <2.00 | <2.00 |
| 8 | 8.50 | 5.00 | <2.00 | <2.00 | <2.00 |
| 24 | 9.20 | 4.90 | <2.00 | <2.00 | <2.00 |
Table 2: Interpretation of Time-Kill Assay Results
| Outcome | Definition | Example from Table 1 |
| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[2] | This compound at 2x and 4x MIC shows bactericidal activity. |
| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL from the initial inoculum.[1] | This compound at 0.5x and 1x MIC initially shows bacteriostatic activity. |
| Concentration-Dependent Killing | The rate and extent of killing increase with increasing drug concentrations. | The data suggests concentration-dependent killing, as higher concentrations lead to a faster and more profound reduction in CFU/mL. |
Visualizations
Experimental Workflow
Caption: Workflow for a standard time-kill curve assay.
Hypothetical Signaling Pathway for this compound
References
FPI-1523 for studying bacterial cell wall synthesis
An extensive search for "FPI-1523" in the context of bacterial cell wall synthesis did not yield any specific information about this compound. It is possible that this compound is a very new or internal compound designation that has not yet been described in publicly available literature. The search results provided general information about bacterial cell wall synthesis, peptidoglycan structure, and the enzymes involved, but did not mention this compound.
To proceed with your request, please provide more information about this compound, such as:
-
Alternative names or identifiers: Does the compound have any other names, such as a chemical name or a code from a specific company or research group?
-
Chemical structure: If available, the chemical structure of this compound could help in finding related compounds or predicting its mechanism of action.
-
Target enzyme or pathway: Is this compound known or suspected to inhibit a specific enzyme or step in the bacterial cell wall synthesis pathway?
-
Source of the compound: Knowing the origin of this compound (e.g., a specific publication, conference abstract, or company) could help in locating relevant information.
Once more specific information about this compound is available, it will be possible to generate the detailed Application Notes and Protocols you requested.
Application Notes & Protocols: Characterization of Resistant Strains to FPI-1523
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1523 is a novel investigational agent with promising therapeutic activity. As with any new therapeutic, the emergence of drug resistance is a significant clinical challenge. Understanding the mechanisms by which resistance develops is crucial for optimizing therapeutic strategies, developing second-generation inhibitors, and identifying biomarkers to predict patient response. These application notes provide a comprehensive framework and detailed protocols for the isolation and characterization of this compound resistant strains. The methodologies described herein are applicable to both microbial and cancer cell line models.
Generation of this compound Resistant Strains
The initial step in characterizing resistance is the development of resistant strains in a laboratory setting. This can be achieved through two primary methods:
-
Continuous Exposure: This method involves culturing the parental (sensitive) strain in the continuous presence of this compound at a sub-lethal concentration. The concentration is gradually increased over time as the population acquires resistance. This approach mimics the development of resistance under prolonged drug exposure.
-
Spontaneous Mutant Selection: This method involves exposing a large population of sensitive cells to a high, lethal concentration of this compound. The rare, spontaneously arising resistant mutants will be the only survivors. This approach is useful for identifying single-gene mutations that confer a high level of resistance.
Phenotypic Characterization of Resistant Strains
Once resistant strains are established, their phenotypic characteristics should be thoroughly evaluated.
Determination of Minimum Inhibitory Concentration (MIC) or IC50
The degree of resistance is quantified by determining the concentration of this compound required to inhibit growth. For microbial strains, this is the Minimum Inhibitory Concentration (MIC), while for cancer cell lines, it is the half-maximal inhibitory concentration (IC50).
Table 1: Comparative IC50/MIC Values for this compound
| Strain/Cell Line | Parental (Sensitive) | Resistant Clone 1 | Resistant Clone 2 | Resistant Clone 3 |
| IC50/MIC (nM) | 10 | 250 | 500 | 1200 |
| Resistance Factor | 1x | 25x | 50x | 120x |
Cross-Resistance Profile
To understand the specificity of the resistance mechanism, the resistant strains should be tested against other therapeutic agents, particularly those with similar mechanisms of action or those that are commonly co-administered.
Table 2: Cross-Resistance Profile of this compound Resistant Strains
| Compound | Parental (IC50, nM) | Resistant Clone 1 (IC50, nM) | Fold Change |
| This compound | 10 | 250 | 25 |
| Compound A (Analog) | 15 | 300 | 20 |
| Compound B (Different MOA) | 50 | 55 | 1.1 |
Genotypic Characterization of Resistant Strains
Identifying the genetic basis of resistance is the core of the characterization process. Whole-genome sequencing (WGS) is a powerful, unbiased method for this purpose.[1]
Whole-Genome Sequencing (WGS) Analysis
WGS of both the parental and resistant strains allows for the identification of all genetic alterations that may contribute to resistance, including single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs).
Table 3: Summary of Genetic Alterations Identified by WGS in this compound Resistant Clones
| Gene | Alteration | Type | Resistant Clone 1 | Resistant Clone 2 | Resistant Clone 3 | Putative Function |
| Target-X | M123I | SNP | ✓ | ✓ | ✓ | Drug Target |
| ABC-Transporter1 | Amplification | CNV | ✓ | ✓ | Drug Efflux | |
| Metabolizing-Enzyme-Y | T456A | SNP | ✓ | Drug Metabolism |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines by Continuous Exposure
-
Cell Seeding: Seed the parental cancer cell line in a T-75 flask at a density of 2 x 10^6 cells.
-
Initial Exposure: Add this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Culture Maintenance: Culture the cells until they reach 80-90% confluency. Passage the cells and re-seed under the same drug concentration.
-
Dose Escalation: Once the cells show consistent growth recovery, double the concentration of this compound.
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of this compound at a concentration at least 10-fold higher than the initial IC50.
-
Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.
-
Expansion and Banking: Expand and cryopreserve the resistant clones for further characterization.
Protocol 2: Whole-Genome Sequencing and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines using a commercial kit.[2]
-
Library Preparation: Prepare sequencing libraries using a standard protocol for Illumina sequencing.
-
Sequencing: Perform paired-end sequencing on an Illumina NovaSeq platform to achieve at least 30x coverage.
-
Data Analysis:
-
Align the sequencing reads to the reference human genome (hg38).
-
Call variants (SNPs and indels) using a variant caller such as GATK.
-
Identify copy number variations using tools like CNVkit.
-
Compare the variant calls between the parental and resistant strains to identify resistance-associated mutations.
-
Signaling Pathways and Workflows
A hypothetical signaling pathway affected by this compound and a potential resistance mechanism are depicted below.
Caption: Hypothetical signaling pathway inhibited by this compound and a resistance mechanism involving a drug efflux pump.
The experimental workflow for identifying resistance mutations is outlined in the following diagram.
Caption: Experimental workflow for the generation and characterization of this compound resistant strains.
Functional Validation of Candidate Resistance Mutations
The final and most critical step is to functionally validate that the identified genetic alterations are indeed responsible for conferring resistance to this compound. This can be accomplished using genome editing technologies such as CRISPR/Cas9.
Protocol 3: Validation of a Candidate SNP using CRISPR/Cas9
-
Guide RNA Design: Design a guide RNA (gRNA) that targets the genomic locus of the candidate SNP.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired point mutation.
-
Transfection: Co-transfect the parental sensitive cells with a plasmid expressing Cas9, the gRNA, and the ssODN donor template.
-
Clonal Selection: Select and expand single-cell clones.
-
Genotyping: Screen the clones by PCR and Sanger sequencing to identify those with the desired mutation.
-
Phenotypic Analysis: Perform a drug sensitivity assay on the engineered clones to confirm that the introduced mutation confers resistance to this compound.
Conclusion
The application notes and protocols provided here offer a robust framework for the systematic characterization of resistance to the novel therapeutic agent this compound. By combining phenotypic and genotypic analyses with functional validation, researchers can elucidate the molecular mechanisms of resistance. This knowledge is invaluable for the continued development of this compound, the design of next-generation drugs, and the implementation of strategies to overcome drug resistance in a clinical setting.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Formulation for In Vivo Experiments
Disclaimer: Information regarding the specific molecule "FPI-1523" is not publicly available. The following application notes and protocols are a general guide for the formulation of antibody-drug conjugates (ADCs) for in vivo experiments, based on established principles and challenges in the field.[1][2][3][4]
Application Notes
Antibody-drug conjugates (ADCs) are complex therapeutic agents designed for targeted delivery of cytotoxic drugs to cancer cells.[2][3] The formulation of ADCs for in vivo studies is a critical step to ensure stability, efficacy, and safety. The unique structure of ADCs, combining a monoclonal antibody, a potent small molecule drug, and a chemical linker, presents specific formulation challenges not typically encountered with monoclonal antibodies alone.[1][3]
Key considerations for developing a stable and effective ADC formulation include managing the physicochemical properties of both the antibody and the conjugated small molecule drug. The cytotoxic drugs used in ADCs are often hydrophobic, which can lead to aggregation and instability when conjugated to an antibody.[1] The drug-to-antibody ratio (DAR) is another critical quality attribute that can influence the ADC's efficacy, safety, and stability.[3][5] A heterogeneous mixture of different drug-loaded species is common, and this heterogeneity needs to be well-characterized.[3]
The linker connecting the drug to the antibody also plays a crucial role. The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which could lead to off-target toxicity.[2][3] There are two main types of linkers: cleavable and non-cleavable. Non-cleavable linkers are generally more stable in plasma and release the drug after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[2]
The development of a suitable formulation involves careful selection of buffers, pH, and excipients to maintain the integrity of the ADC.[1][3] Surfactants are often included to prevent aggregation, and cryoprotectants may be necessary for lyophilized formulations.[3] The goal is to develop a formulation that ensures the ADC remains stable during storage and upon administration, and that the cytotoxic drug is delivered specifically to the target cells.
Experimental Protocols
This section provides a generalized protocol for the formulation development of an ADC for in vivo experiments.
1. Materials and Equipment:
-
Purified Antibody-Drug Conjugate (ADC)
-
Buffer components (e.g., histidine, acetate, phosphate)
-
Excipients (e.g., sucrose, trehalose, polysorbate 20/80, sodium chloride)
-
Deionized water
-
pH meter
-
Sterile filters (0.22 µm)
-
Vials for storage
-
Analytical equipment for characterization (e.g., SEC-HPLC, RP-HPLC, CEX-HPLC, DLS)
2. Buffer and Excipient Screening:
-
Buffer Selection: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0) to assess the ADC's stability. Common buffers for antibody formulations include acetate, histidine, and phosphate.
-
Excipient Screening: For each buffer condition, screen a panel of excipients to identify those that enhance stability. This can include stabilizers (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80).
-
Incubation: Incubate small-scale formulations at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period.
-
Analysis: Analyze the samples at different time points for signs of degradation, such as aggregation (using SEC-HPLC and DLS), changes in charge heterogeneity (using CEX-HPLC), and drug deconjugation (using RP-HPLC).
3. Formulation Optimization:
-
Based on the screening results, select the optimal buffer, pH, and excipient combination that provides the best stability profile for the ADC.
-
Prepare a larger batch of the optimized formulation.
-
Characterize the final formulation thoroughly to establish its quality attributes.
4. Preparation of Formulation for In Vivo Studies:
-
Dialyze or buffer-exchange the purified ADC into the final optimized formulation buffer.
-
Adjust the ADC concentration to the desired level for the in vivo experiment.
-
Sterile-filter the final formulation through a 0.22 µm filter into sterile vials.
-
Store the formulation at the recommended temperature (e.g., 2-8°C or frozen) until use.
Data Presentation
The following table provides a template for summarizing the quantitative data from a formulation screening study.
| Formulation ID | Buffer System (pH) | Excipients | Concentration (mg/mL) | Aggregation (% by SEC-HPLC) | Fragmentation (% by SEC-HPLC) | Drug-to-Antibody Ratio (DAR) |
| F1 | Acetate (5.0) | None | 1 | 5.2 | 1.1 | 3.8 |
| F2 | Acetate (5.0) | Sucrose | 1 | 3.1 | 1.0 | 3.9 |
| F3 | Histidine (6.0) | None | 1 | 2.5 | 0.8 | 3.9 |
| F4 | Histidine (6.0) | Trehalose, Polysorbate 80 | 1 | 0.8 | 0.7 | 4.0 |
| F5 | Phosphate (7.0) | None | 1 | 8.9 | 2.5 | 3.7 |
| F6 | Phosphate (7.0) | Sodium Chloride | 1 | 10.2 | 2.8 | 3.6 |
Visualizations
The following diagrams illustrate a conceptual signaling pathway that could be targeted by an ADC and a general workflow for ADC formulation development.
Caption: Conceptual signaling pathway of an ADC leading to apoptosis.
Caption: General workflow for ADC formulation and in vivo testing.
References
- 1. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FPI-1523 solubility and stability issues
Important Notice: Information regarding a specific compound designated "FPI-1523," including its solubility and stability profiles, is not available in publicly accessible resources. The following troubleshooting guide and frequently asked questions are based on general knowledge and best practices for handling research compounds with potential solubility and stability issues. This information should be adapted based on the specific chemical properties of this compound, should they become known.
Troubleshooting Guide: Solubility and Stability Issues
Researchers and drug development professionals may encounter challenges with compound solubility and stability during experimentation. This guide provides a structured approach to troubleshooting these common issues.
Addressing Poor Solubility
Low solubility can impede accurate dosing and lead to unreliable experimental results. The following workflow can help diagnose and resolve solubility problems.
Caption: Workflow for troubleshooting poor compound solubility.
Managing Compound Stability
Compound degradation can compromise the integrity of an experiment. The following logical diagram outlines steps to identify and mitigate stability issues.
Caption: Logical diagram for addressing compound stability issues.
Frequently Asked Questions (FAQs)
Q1: My compound has precipitated out of solution. What should I do?
A1: Precipitation upon storage or during an experiment can indicate either poor solubility or instability. First, attempt to redissolve the compound by gentle warming or sonication. If it redissolves, it is likely a solubility issue. Consider preparing fresh solutions before each experiment or using a higher concentration of a co-solvent. If it does not redissolve or if a color change is observed, the compound may have degraded. In this case, it is crucial to analyze the precipitate and the supernatant (e.g., by LC-MS) to identify any degradation products.
Q2: How can I determine the optimal storage conditions for a new compound?
A2: For a new compound with unknown stability, a forced degradation study is recommended. This involves exposing the compound to various stress conditions such as heat, light, acidic and basic pH, and oxidizing agents. The degradation profile under these conditions will help identify the optimal storage conditions to maintain the compound's integrity. As a general starting point, store new compounds protected from light at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container.
Q3: What are some common formulation approaches to improve the solubility of a hydrophobic compound for in vitro assays?
A3: For in vitro assays, several strategies can be employed to solubilize hydrophobic compounds. The most common is the use of organic co-solvents such as DMSO, ethanol, or DMF. However, the concentration of these solvents should be kept low (typically <1%) to avoid cellular toxicity. Other approaches include the use of surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for the compound of interest.
Protocol 1: Solvent Screening for Solubility Assessment
-
Preparation: Weigh 1-5 mg of the compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO, acetone) in small, incremental volumes.
-
Dissolution: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
-
Sonication/Heating: If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 37°C) or place it in a sonicator bath for 5-10 minutes.
-
Determination: The solubility can be qualitatively assessed based on the amount of solvent required to achieve complete dissolution. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
Protocol 2: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by a stability-indicating method (e.g., reverse-phase HPLC) to determine the remaining concentration of the parent compound.
-
Data Interpretation: Plot the concentration of the compound versus time for each pH to determine the degradation rate and identify the pH range of maximum stability.
Data Presentation
While no specific data for this compound is available, the following tables illustrate how solubility and stability data should be structured for clear comparison.
Table 1: Example Solubility Data Summary
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 5.2 | Soluble with warming |
| DMSO | > 50 | Freely soluble |
| Acetone | 2.8 | Sparingly soluble |
Table 2: Example pH Stability Data Summary (at 37°C)
| pH | Half-life (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 2.5 | 0.277 |
| 5.0 | 15.8 | 0.044 |
| 7.4 | 48.1 | 0.014 |
| 9.0 | 8.2 | 0.085 |
Optimizing FPI-1523 concentration in experiments
Technical Support Center: FPI-1523
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following technical support guide is based on the hypothetical assumption that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. The provided protocols and troubleshooting advice are general best practices for working with novel small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, leading to the downstream inhibition of AKT and mTOR phosphorylation and subsequent modulation of cellular processes such as cell growth, proliferation, and survival.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend starting with a dose-response experiment to determine the IC50 value in your system. A common starting range for initial screening is 0.1 nM to 10 µM. For mechanism of action studies, using a concentration at or near the IC50 is advisable.
Q3: How should I dissolve and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound handling, cell passage number, or assay conditions.
-
Solution:
-
Compound Preparation: Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations. Use a positive and negative control in every experiment.
-
Issue 2: No significant effect on the target pathway at expected concentrations.
-
Possible Cause: Low cell permeability, compound degradation, or inactive compound.
-
Solution:
-
Permeability Check: Perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to confirm cell entry.
-
Compound Integrity: Verify the integrity of your this compound stock using techniques like HPLC or mass spectrometry.
-
Target Expression: Confirm that your cell line expresses the target protein (PI3K p110α) at sufficient levels using Western blot or qPCR.
-
Issue 3: Significant cell death observed even at low concentrations.
-
Possible Cause: Off-target effects or non-specific toxicity.
-
Solution:
-
Dose-Response Curve: Perform a detailed dose-response analysis to identify a therapeutic window.
-
Off-Target Profiling: Test this compound against a panel of related kinases to assess its selectivity.
-
Control Compound: Compare the effects of this compound with a known, highly selective PI3K inhibitor.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 8.1 |
| PC-3 | Prostate Cancer | 25.5 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-Akt) | 10 - 500 nM | Incubate for 2-4 hours. |
| Cell Viability (MTT) | 1 nM - 10 µM | Incubate for 48-72 hours. |
| Immunofluorescence | 50 - 200 nM | Incubate for 6-12 hours. |
| Kinase Assay (in vitro) | 0.1 - 100 nM | Direct enzymatic inhibition. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as insulin (100 ng/mL) or EGF (50 ng/mL) for 15 minutes to induce PI3K pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in a final volume of 100 µL. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Caption: Workflow for optimizing this compound concentration.
Technical Support Center: FPI-1523 Off-Target Effects Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter and need to troubleshoot potential off-target effects of the hypothetical small molecule inhibitor, FPI-1523. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like this compound?
A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2][3] These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Understanding and mitigating off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[1]
Q2: What are the initial steps to determine if an observed cellular effect is due to an off-target interaction of this compound?
A: A multi-pronged approach is recommended to investigate potential off-target effects.[1] This includes performing a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement; a significant discrepancy may indicate an off-target effect.[1][2] Another strategy is to use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of your initial compound.[1] Additionally, a rescue experiment by overexpressing the intended target can be performed; if the phenotype is not rescued, it suggests the involvement of other targets.[1][2]
Q3: What are some common experimental methods to identify the specific off-target proteins of this compound?
A: Several established methods can be used to identify off-target interactions. Proteomics-based approaches, such as mass spectrometry, can quantify changes in the proteome of cells treated with your compound, revealing unexpected changes in protein levels that may indicate off-target effects.[1] Kinase profiling, where the compound is screened against a large panel of kinases, is a common method to identify unintended kinase targets.[3] Another technique is the Cellular Thermal Shift Assay (CETSA), which can confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[3]
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.
-
Possible Cause: The observed phenotype may be a result of this compound interacting with one or more off-targets.[2]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same protein as this compound. If the phenotype is not recapitulated, it is more likely to be an off-target effect.[2]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity, while effects appearing at higher concentrations may be due to off-targets.[2]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2]
-
Issue 2: this compound shows significant toxicity in my cell lines at concentrations required for target inhibition.
-
Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.[2]
-
Troubleshooting Steps:
-
Screen Against Toxicity Panels: Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs) to identify interactions with proteins known to cause toxicity.[1]
-
Counter-Screen in a Target-Negative Cell Line: Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]
-
Modulate Target Expression: Use techniques like siRNA or CRISPR to modulate the expression of the intended target. If this phenocopies the observed toxicity, it suggests on-target toxicity.[1]
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase profiling study to illustrate how to identify off-target interactions for this compound.
| Kinase Target | IC50 (nM) | Target Type | Potential Implication |
| Target Kinase A | 5 | On-Target | Desired therapeutic effect |
| Kinase B | 75 | Off-Target | May contribute to observed phenotype |
| Kinase C | 250 | Off-Target | Potential for side effects at higher doses |
| Kinase D | >10,000 | Off-Target | Unlikely to be a significant off-target |
| Kinase E (hERG-related) | 800 | Off-Target | Potential for cardiotoxicity |
Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
In a multi-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the different concentrations of this compound to the wells. Include positive and negative controls.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[3]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound binds to its intended target and potential off-targets in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.[3]
-
Lyse the cells to release the proteins.
-
Heat the cell lysates to a range of temperatures.[2]
-
Centrifuge the samples to pellet the aggregated proteins.[3]
-
Collect the supernatant containing the soluble proteins.[3]
-
Analyze the amount of the target protein and suspected off-target proteins remaining in the supernatant using Western blotting or mass spectrometry.[3] An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.
-
Visualizations
Caption: Hypothetical signaling pathways for on-target and off-target effects of this compound.
Caption: Experimental workflow for troubleshooting unexpected cellular phenotypes.
Caption: Logical diagram for distinguishing on-target vs. off-target toxicity.
References
Common problems in FPI-1523 experiments
Disclaimer: The investigational compound FPI-1523 is a hypothetical agent developed for the purpose of this technical guide. The information, protocols, and data presented herein are based on established knowledge of PI3K/AKT/mTOR pathway inhibitors and are intended to serve as a representative resource for researchers working with similar classes of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inhibition of AKT and mTOR, key regulators of cell growth, proliferation, and survival.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is predicted to have the highest efficacy in cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or in cell lines with a loss of the tumor suppressor PTEN.[3][4] These genetic alterations lead to the hyperactivation of the PI3K/AKT/mTOR pathway, making the cells more dependent on this signaling cascade for their survival and proliferation.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent and concentration for preparing this compound stock solutions?
A4: It is recommended to prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of p-AKT in Western Blot experiments.
-
Potential Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range for PI3K inhibitors is between 10 nM and 10 µM.
-
-
Potential Cause 2: Incorrect timing of inhibitor treatment and cell lysis.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of this compound treatment. Inhibition of p-AKT can be rapid, often occurring within 30 minutes to 2 hours of treatment.
-
-
Potential Cause 3: Degradation of this compound.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in small aliquots to prevent degradation from multiple freeze-thaw cycles.
-
-
Potential Cause 4: High basal activity of the PI3K/AKT/mTOR pathway.
-
Troubleshooting Step: In some cell lines, serum in the culture medium can activate the PI3K pathway. Consider serum-starving the cells for 4-6 hours before treating with this compound to reduce basal pathway activity.[5]
-
Problem 2: High variability in cell viability assay results.
-
Potential Cause 1: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette to dispense cells evenly across the plate. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote uniform cell settling.
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause 3: Mycoplasma contamination.
-
Troubleshooting Step: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.[6]
-
-
Potential Cause 4: Inappropriate assay timing.
-
Troubleshooting Step: The duration of the cell viability assay should be optimized to allow for the anti-proliferative effects of this compound to become apparent. A typical incubation time is 72 hours.[7]
-
Problem 3: Development of resistance to this compound in long-term culture.
-
Potential Cause 1: Upregulation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of alternative survival pathways, such as the MAPK/ERK pathway.[8] Investigate the activation status of other key signaling pathways in your resistant cells using phosphoproteomic screens or Western blotting for key pathway markers (e.g., p-ERK).
-
-
Potential Cause 2: Acquisition of secondary mutations.
-
Troubleshooting Step: The development of resistance can be due to new mutations in the PIK3CA gene or other components of the PI3K/AKT/mTOR pathway.[8] Consider sequencing the relevant genes in your resistant cell population.
-
-
Potential Cause 3: Increased drug efflux.
-
Troubleshooting Step: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. Assess the expression of common drug transporters in your resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 50 |
| PC-3 | Prostate Cancer | Wild-type | Null | 150 |
| U87 MG | Glioblastoma | Wild-type | Null | 200 |
| A549 | Lung Cancer | Wild-type | Wild-type | >1000 |
| HCT116 | Colorectal Cancer | H1047R (mutant) | Wild-type | 75 |
Experimental Protocols
Protocol 1: Western Blot for Assessing p-AKT Inhibition
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 150 µL of ice-cold lysis buffer.[5] Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. Heat the samples at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5 minutes each. i. Apply the chemiluminescent substrate and capture the image using an imaging system. j. Strip the membrane and re-probe with an antibody against total AKT for a loading control.[5]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Cell culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) or a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-AKT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. scientificarchives.com [scientificarchives.com]
Improving the stability of FPI-1523 in aqueous solutions
Technical Support Center: FPI-1523 Stability
Disclaimer: Information regarding the specific chemical properties and stability profile of "this compound" is not publicly available. This guide is based on established principles for improving the aqueous stability of small molecule compounds and is intended to provide general guidance. The recommendations herein should be adapted and validated for your specific experimental context.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor aqueous solubility, solution saturation, incorrect pH, or use of an inappropriate buffer. | 1. Confirm the recommended solvent and concentration for this compound. 2. Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into an aqueous buffer. 3. Evaluate the pH of the final solution; the compound may have pH-dependent solubility. 4. Consider using solubility enhancers such as cyclodextrins.[1] |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound due to factors like hydrolysis, oxidation, or photodecomposition. | 1. Prepare solutions fresh before each experiment and avoid long-term storage in aqueous media. 2. Protect solutions from light by using amber vials or covering containers with foil. 3. If oxidation is suspected, degas the solvent and consider adding antioxidants. 4. Assess stability at different pH and temperature conditions to identify optimal parameters (see Experimental Protocols). |
| Color Change in Solution | Degradation of the compound, leading to the formation of chromophoric byproducts, or potential oxidation. | 1. Discard the solution immediately. 2. Review the preparation and storage procedures. Ensure the use of high-purity water and reagents. 3. Perform a forced degradation study to identify the nature of the degradants (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the degradation of small molecules like this compound in aqueous solutions?
A1: The most common degradation pathways in aqueous environments are hydrolysis and oxidation. Hydrolysis is the cleavage of a chemical bond by reaction with water, often affecting esters, amides, and lactams. Oxidation involves the loss of electrons and can be initiated by dissolved oxygen, metal ions, or exposure to light.
Q2: How does the pH of the solution impact the stability of this compound?
A2: The pH of an aqueous solution is a critical factor in the stability of many small molecules. Degradation rates, particularly through hydrolysis, can be significantly influenced by pH. Typically, a pH-rate profile will show regions of greater stability. It is essential to determine the optimal pH for this compound to ensure its integrity in solution. The use of buffers such as citrate, acetate, and phosphate can help maintain a stable pH.[1]
Q3: What is the recommended procedure for storing this compound solutions?
A3: For maximal stability, it is generally recommended to store this compound as a solid at the recommended temperature, protected from light and moisture. If an aqueous stock solution must be prepared, it is advisable to make small aliquots and freeze them at -20°C or -80°C. However, freeze-thaw cycles should be avoided. For working solutions, fresh preparation is always the best practice. Lyophilization, or freeze-drying, can also be an effective method for long-term storage of compounds by immobilizing them in a solid state.[2]
Q4: Can excipients be used to enhance the stability of this compound?
A4: Yes, certain excipients can improve stability. Antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to prevent oxidative degradation. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can bind metal ions that may catalyze degradation.[1] Additionally, creating amorphous solid dispersions by dispersing the drug in a polymer matrix can enhance both solubility and stability.[3]
Experimental Protocols
Protocol 1: pH-Rate Profile Study
This experiment determines the stability of this compound across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent. Dilute the stock solution into each buffer to a final, known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) to accelerate degradation.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Protocol 2: Forced Degradation Study
This study identifies potential degradation products and pathways under stress conditions.
-
Stress Conditions: Expose solutions of this compound to various stress conditions:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in a neutral solution)
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature
-
-
Incubation and Sampling: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
-
Evaluation: Characterize the degradation products to understand the degradation pathways. This information is crucial for developing stable formulations and analytical methods.
Visualizations
References
Technical Support Center: Troubleshooting FPI-1523 Inconsistent MIC Assay Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) assay results with the investigational compound FPI-1523. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound MIC values between experiments. What are the common causes for such inconsistencies?
A1: Inconsistent MIC results are a known challenge in antimicrobial susceptibility testing. The variability can stem from several sources, which can be broadly categorized as biological variation, assay-specific variation, and inter-laboratory differences.[1][2] It is crucial to systematically investigate these factors to ensure the reliability of your results.
Key contributing factors include:
-
Biological Variation: Inherent differences in susceptibility can exist even between strains of the same bacterial species.[2]
-
Assay Variation: This is often the largest source of variability and includes discrepancies in inoculum preparation, media composition, incubation temperature, and incubation time.[2]
-
Inter-laboratory Variation: Differences in equipment, technical skills, and adherence to protocols between different laboratories can contribute to result discrepancies.[1][3]
Q2: Could the experimental protocol itself be the source of our inconsistent this compound MIC results?
A2: Yes, minor deviations in the experimental protocol can lead to significant variations in MIC values. One study found that differences in the duration of measurement, the density of the starting bacterial culture, and the method used to determine growth (optical density versus cell counts) could alter the MIC value by a factor of up to eight.[4] Therefore, strict adherence to a standardized protocol is critical for reproducible results.
Q3: We've observed bacterial growth at higher concentrations of this compound, but not at lower concentrations. Is this a known phenomenon?
A3: Yes, this could be indicative of the "Eagle effect," a paradoxical phenomenon where a bactericidal agent's efficacy decreases at very high concentrations.[5] This has been observed with other antimicrobial agents and can lead to misinterpretation of MIC results.[5] If you suspect the Eagle effect, it is recommended to repeat the assay with a wider range of this compound concentrations to observe the full dose-response curve.[5]
Troubleshooting Guide
Issue 1: High variability in MIC results across replicate plates in the same experiment.
This issue often points to technical errors during the assay setup. Below is a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Intra-Assay Variability
Caption: Troubleshooting workflow for intra-assay MIC variability.
Detailed Methodologies:
-
Inoculum Standardization: Prepare the bacterial inoculum to a standardized turbidity, such as a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum in the wells should be ~5 x 10^5 CFU/mL.[6]
-
Pipetting and Mixing: Use calibrated pipettes and ensure thorough mixing of the compound and inoculum in each well.
-
Edge Effect Mitigation: To minimize evaporation from the outer wells, which can concentrate the compound and affect results, consider filling the peripheral wells with sterile broth or water and not using them for experimental data.
Issue 2: MIC values for this compound consistently differ from those obtained in a collaborating laboratory.
Inter-laboratory variation is a common challenge.[1][3] A systematic comparison of protocols and materials is necessary to identify the source of the discrepancy.
Logical Relationship Diagram for Inter-Laboratory Discrepancies
Caption: Key factors to investigate for inter-laboratory MIC discrepancies.
Recommended Action Plan:
-
Protocol Exchange: Share and meticulously compare standard operating procedures (SOPs) between the laboratories.
-
Material Exchange: Exchange key reagents, including the this compound stock solution, media, and the specific bacterial strain used.
-
Blinded Study: Conduct a small, blinded study where one laboratory prepares and sends plates to the other for reading. This can help isolate pre-analytical versus analytical sources of error.
Data Summary and Interpretation
When troubleshooting, it is helpful to systematically document and compare your results. The table below provides a template for summarizing your findings.
| Parameter | Experiment 1 | Experiment 2 | Collaborator Lab |
| Bacterial Strain | S. aureus ATCC 29213 | S. aureus ATCC 29213 | S. aureus ATCC 29213 |
| Inoculum Density (CFU/mL) | 5 x 10^5 | 5 x 10^5 | 5 x 10^5 |
| Media Type and Lot | MHB Lot A | MHB Lot B | MHB Lot C |
| Incubation Time (hours) | 18 | 20 | 18 |
| Incubation Temperature (°C) | 37 | 37 | 37 |
| This compound MIC (µg/mL) - Replicate 1 | 4 | 8 | 2 |
| This compound MIC (µg/mL) - Replicate 2 | 8 | 8 | 2 |
| This compound MIC (µg/mL) - Replicate 3 | 4 | 16 | 2 |
Interpreting Your Data:
-
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution susceptibility test.[5]
-
It is important to remember that an MIC value for one compound cannot be directly compared to the MIC value of another.[7] The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on comparing the MIC to established clinical breakpoints, which are not yet available for the investigational compound this compound.[7]
-
A two-fold dilution difference in MIC is generally considered within the acceptable range of variability for many standard assays. However, larger variations, as shown in the example table, warrant a thorough investigation using the troubleshooting steps outlined above.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
Overcoming FPI-1523 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming precipitation issues encountered with FPI-1523 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many small molecule drug candidates, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the media, a phenomenon that can be influenced by factors such as temperature, pH, and interactions with media components.
Q2: I observed a cloudy or hazy appearance in my cell culture medium after adding this compound. What does this indicate?
A cloudy or hazy appearance, or the presence of visible particulate matter, is a strong indication that this compound has precipitated out of solution. This can also sometimes be confused with microbial contamination. It is recommended to examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[1]
Q3: Why is it problematic if this compound precipitates in my cell culture experiment?
Precipitation of this compound can significantly compromise experimental results. The formation of a precipitate alters the effective concentration of the compound in the media, leading to inaccurate and non-reproducible data. Furthermore, precipitates can be harmful to cell health by removing essential nutrients from the media through processes like chelation.
Q4: What is the maximum recommended final concentration of DMSO for dissolving this compound in cell culture?
To prevent solvent-induced toxicity and precipitation, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[2]
Q5: Should I filter the medium to remove the this compound precipitate?
Filtering the medium to remove the precipitate is not advised. This action will lower the effective concentration of this compound in your experiment, leading to unreliable and misleading results.[2] The underlying cause of the precipitation should be addressed instead.
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve this compound precipitation issues.
Issue: this compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| High final concentration of this compound | Determine the kinetic solubility of this compound in your specific cell culture medium (see Protocol 1). Do not exceed this concentration. |
| Low temperature of the medium | Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1][3] |
| Inadequate mixing | Gently vortex or swirl the medium immediately after adding the this compound stock solution to ensure rapid and uniform dispersion.[3] |
| High concentration of the DMSO stock solution | Prepare a more dilute stock solution of this compound in DMSO. Adding a smaller volume of a concentrated stock can sometimes lead to localized high concentrations that cause precipitation before the compound can disperse. |
Issue: this compound precipitates over time during incubation.
| Possible Cause | Troubleshooting Step |
| pH shift in the medium | The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1] Ensure your medium is properly buffered for the CO2 concentration in your incubator. You can also test the solubility of this compound at different pH values (see Protocol 2). |
| Interaction with media components | This compound may interact with salts, proteins, or other components in the media over time.[1] Consider testing the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Evaporation of the medium | Evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator and use sealed cultureware if necessary.[4] |
| Freeze-thaw cycles of the stock solution | Repeated freeze-thaw cycles can affect the stability and solubility of the compound. Aliquot the this compound stock solution into single-use volumes.[2] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.[3]
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Observation: Immediately after preparation, and after a 2-hour incubation at 37°C, visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). Also, examine a small aliquot under a microscope.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate is the kinetic solubility limit of this compound in your specific medium.
Data Presentation:
| This compound Concentration (µM) | Immediate Observation | Observation after 2h at 37°C |
| 100 | Precipitate | Heavy Precipitate |
| 50 | Precipitate | Heavy Precipitate |
| 25 | Clear | Precipitate |
| 10 | Clear | Clear |
| 5 | Clear | Clear |
| 1 | Clear | Clear |
Protocol 2: Assessing the Effect of pH on this compound Solubility
Objective: To determine the optimal pH range for maintaining this compound solubility in cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium
-
Sterile 1M HCl and 1M NaOH
-
Sterile tubes
-
pH meter
-
Incubator at 37°C
Procedure:
-
Aliquot Medium: Aliquot the cell culture medium into several sterile tubes.
-
Adjust pH: Adjust the pH of each aliquot to a different value within a physiologically relevant range (e.g., 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH.[2]
-
Add this compound: Add the this compound stock solution to each pH-adjusted medium to the desired final concentration (below the determined kinetic solubility limit).
-
Incubate and Observe: Incubate the solutions at 37°C and observe for precipitation over time (e.g., at 2, 6, and 24 hours).
-
Determine Optimal pH: Identify the pH range that best maintains the solubility of this compound.
Visual Guides
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Addressing Potential FPI-1523 Toxicity in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the potential toxicity of the novel compound FPI-1523 using common cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess this compound cytotoxicity?
A1: A common starting point is to perform a dose-response curve using a cell viability assay, such as the MTT or LDH assay, to determine the concentration of this compound that induces a 50% reduction in cell viability (IC50). This will help in selecting appropriate concentrations for subsequent, more detailed mechanistic studies.
Q2: My MTT assay results show high variability between replicates after this compound treatment. What could be the cause?
A2: High variability in MTT assays can stem from several factors. Ensure even cell seeding and avoid the "edge effect" by not using the outer wells of the 96-well plate, or by filling them with sterile PBS. Inconsistent incubation times with the MTT reagent or incomplete solubilization of formazan crystals can also lead to variability. Additionally, this compound itself might interfere with the MTT reagent or formazan production.
Q3: I am observing a significant decrease in cell viability with this compound in the MTT assay, but the LDH assay shows minimal cytotoxicity. Why might this be?
A3: This discrepancy can occur because the two assays measure different cellular events. The MTT assay measures metabolic activity, which can be inhibited by a compound without causing immediate cell membrane rupture. The LDH assay, on the other hand, specifically measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis. This compound might be cytostatic or inducing early-stage apoptosis without causing significant membrane lysis at the time point measured.
Q4: How can I determine if this compound is inducing apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, which is characteristic of late-stage apoptosis and necrosis.
Q5: I am not seeing a positive signal in my Annexin V assay after treating cells with this compound, even though other assays suggest cell death. What could be the issue?
A5: Several factors could lead to a lack of signal in an Annexin V assay. The concentration of this compound or the treatment duration may be insufficient to induce apoptosis. It's also possible that the apoptotic cells have detached from the culture plate and were lost during washing steps; therefore, it is crucial to collect the supernatant. Additionally, ensure that the assay reagents have been stored correctly and that a positive control was included to verify the kit's functionality.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and fresh, sterile reagents. Check cultures for contamination before the assay. |
| This compound is colored and absorbs at the same wavelength as formazan. | Run a control with this compound in cell-free media to determine its absorbance and subtract this from the experimental values. | |
| Low absorbance readings | Cell seeding density is too low. | Optimize cell seeding density to ensure readings are within the linear range of the assay. |
| Incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent to allow for sufficient formazan crystal formation. | |
| Inconsistent results between replicates | Uneven cell plating. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. |
| Incomplete solubilization of formazan crystals. | Ensure the solubilization buffer is added to all wells and mixed thoroughly. Incubate for a sufficient time to dissolve all crystals. |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background in control wells | Serum in the culture medium contains LDH. | Use serum-free medium for the assay or run a "medium only" background control to subtract from all readings. |
| Rough handling of cells leading to mechanical membrane damage. | Handle cells gently during media changes and reagent additions. | |
| Low signal in positive control | Lysis buffer is not effective. | Ensure the lysis buffer is at the correct concentration and incubation time is sufficient for complete cell lysis. |
| LDH in the supernatant has degraded. | LDH is stable, but prolonged storage of samples at room temperature should be avoided. | |
| Variability between experiments | Different incubation times post-treatment. | Standardize the incubation time after this compound treatment across all experiments. |
| Air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles, which can interfere with absorbance readings. |
Annexin V/PI Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High percentage of PI-positive cells in negative control | Cells are not healthy or were handled too harshly. | Use cells in the logarithmic growth phase and handle them gently during harvesting and staining. |
| No Annexin V-positive cells in treated group | This compound concentration or treatment time is insufficient. | Perform a time-course and dose-response experiment to find the optimal conditions for apoptosis induction. |
| Apoptotic cells were lost during washing. | Collect the supernatant along with the adherent cells for analysis. | |
| Fluorescence signal is weak | Reagents have degraded due to improper storage. | Store reagents as recommended by the manufacturer and use a positive control to validate their activity. |
| Instrument settings are not optimal. | Optimize the voltage and compensation settings on the flow cytometer using single-stained controls. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a background control (medium only).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution and Reading: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and controls for the determined time and concentration.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300-400 x g for 5-10 minutes.
-
Washing: Wash the cells with cold PBS and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: A simplified workflow of the MTT cell viability assay.
Caption: A streamlined workflow for the LDH cytotoxicity assay.
Caption: The experimental workflow for the Annexin V/PI apoptosis assay.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Technical Support Center: FPI-1523 (ASPA C152W Variant)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the degradation pathways and prevention of the FPI-1523 protein variant, also known as ASPA C152W.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (ASPA C152W)?
A1: The primary degradation pathway for the this compound (ASPA C152W) variant is the Ubiquitin-Proteasome System (UPS).[1] This process involves the tagging of the protein with ubiquitin molecules, which marks it for degradation by the 26S proteasome.
Q2: What molecular chaperones and enzymes are involved in the degradation of this compound?
A2: The degradation of this compound is mediated by a series of molecular chaperones and enzymes. Key players identified include:
-
Hsp70 and Hsp110: These heat shock proteins are molecular chaperones that recognize and bind to misfolded proteins like this compound, facilitating their ubiquitination.[1]
-
Ubr1: This E3 ubiquitin ligase is responsible for transferring ubiquitin to this compound, marking it for proteasomal degradation.[1] Other E3 ligases may also be involved.
Q3: Does the C152W substitution in ASPA affect the global protein structure?
A3: Molecular dynamics simulations suggest that the C152W substitution does not cause a major disruption of the native global structure of the ASPA protein.[1] Instead, it is believed to interfere with the de novo folding process, leading to an increased propensity for misfolding and subsequent recognition by the protein quality control (PQC) system.[1][2]
Q4: Is the degradation of this compound observed in different cell types?
A4: Yes, the reduced steady-state protein levels and proteasomal degradation of the ASPA C152W variant have been observed in both yeast (Saccharomyces cerevisiae) and human cell lines (U2OS).[1] This suggests a conserved degradation pathway across different species.
Troubleshooting Guides
Issue: Low steady-state levels of this compound (ASPA C152W) in experimental systems.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Increased Proteasomal Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) to block the degradation of ubiquitinated this compound. This can help to artificially increase the protein levels for downstream applications. Note that this is not a long-term solution for therapeutic applications but a tool for experimental investigation. |
| Inefficient Protein Folding | Modulate the expression or activity of molecular chaperones like Hsp70. Overexpression of specific chaperones might aid in the proper folding of a fraction of the this compound protein, potentially increasing its stability. |
| High Aggregation Propensity | The C152W variant has a higher tendency to form insoluble aggregates.[1] Employ strategies to manage protein aggregation, such as the use of chemical chaperones or optimizing expression conditions (e.g., lower temperature for recombinant protein expression). |
Experimental Protocols
Protocol 1: Assessing this compound (ASPA C152W) Protein Stability
Objective: To determine the steady-state protein levels and degradation rate of this compound in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture human U2OS cells in appropriate media.
-
Transiently transfect the cells with plasmids encoding for wild-type ASPA and the ASPA C152W variant (this compound), each with a suitable tag (e.g., RGS·His).
-
-
Protein Extraction:
-
After a suitable expression period (e.g., 24-48 hours), lyse the cells in a buffer containing protease inhibitors to prevent non-specific degradation.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the tag (e.g., anti-RGS·His) or to ASPA.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities to compare the steady-state levels of wild-type ASPA and this compound. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Protocol 2: Investigating the Role of the Proteasome in this compound Degradation
Objective: To confirm the involvement of the proteasome in the degradation of this compound.
Methodology:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1.
-
-
Proteasome Inhibition:
-
Treat a subset of the transfected cells with a proteasome inhibitor (e.g., MG132 at a final concentration of 50 µM) for a defined period (e.g., 4-6 hours) before cell lysis. Treat a control group with the vehicle (e.g., DMSO).
-
-
Protein Extraction and Western Blotting:
-
Follow the same procedures as in Protocol 1.
-
-
Data Analysis:
-
Compare the protein levels of this compound in the treated versus untreated cells. An increase in the this compound protein band intensity in the MG132-treated cells would indicate that its degradation is proteasome-dependent.
-
Quantitative Data Summary
Table 1: Relative Steady-State Protein Levels of ASPA Variants
| Protein Variant | Relative Steady-State Level (Compared to Wild-Type) | Cell Type | Reference |
| Wild-Type ASPA | 100% | Yeast, Human U2OS | [1] |
| ASPA C152W (this compound) | Reduced | Yeast, Human U2OS | [1] |
Visualizations
Caption: Degradation pathway of this compound (ASPA C152W).
Caption: Workflow for assessing this compound protein stability.
References
Validation & Comparative
A Comparative Analysis of the β-Lactamase Inhibitors FPI-1523 and Avibactam
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the development of potent β-lactamase inhibitors is paramount to preserving the efficacy of β-lactam antibiotics. This guide provides a comparative overview of two such inhibitors: the well-established avibactam and the novel compound FPI-1523. While a comprehensive head-to-head comparison is limited by the scarcity of publicly available data for this compound, this document synthesizes the existing in vitro data to offer a preliminary assessment of their relative efficacy.
Introduction to the Compounds
Avibactam is a clinically approved, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. It is used in combination with antibiotics like ceftazidime and aztreonam to treat a variety of infections caused by multidrug-resistant Gram-negative bacteria. Avibactam is known for its broad-spectrum inhibition of Ambler class A, class C, and some class D serine β-lactamases.
This compound is a novel diazabicyclooctane and a derivative of avibactam. Currently, information on this compound is primarily available through chemical data sheets, with limited peer-reviewed studies detailing its in vivo efficacy or clinical performance.
In Vitro Efficacy: A Comparative Look
The available data allows for a direct, albeit limited, comparison of the in vitro inhibitory activity of this compound and avibactam against specific β-lactamases and penicillin-binding proteins (PBPs).
| Target Enzyme | Parameter | This compound | Avibactam | Notes |
| CTX-M-15 (Class A β-lactamase) | Kd | 4 nM | - | A lower Kd value indicates a stronger binding affinity. |
| IC50 | - | 5 nM[1] | IC50 and Kd are related but not identical; both indicate high potency. | |
| OXA-48 (Class D β-lactamase) | Kd | 34 nM | - | Indicates potent inhibition by this compound. Avibactam is known to inhibit some class D enzymes, including OXA-48. |
| PBP2 (Penicillin-Binding Protein) | IC50 | 3.2 µM | 3.47 µM (E. coli) | The IC50 value for avibactam was converted from 0.92 µg/mL using a molecular weight of 265.25 g/mol . The values suggest comparable, though moderate, direct antibacterial activity through PBP2 inhibition. |
Note on Data Interpretation: It is crucial to acknowledge the limitations of this comparison. The data for this compound is sparse and originates from non-peer-reviewed sources. Furthermore, a direct comparison of Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) should be made with caution, as they are different measures of inhibitor-enzyme interaction. However, both values for CTX-M-15 inhibition are in the low nanomolar range, suggesting high potency for both compounds.
Mechanism of Action: Diazabicyclooctanes
Both this compound and avibactam are diazabicyclooctane (DBO) β-lactamase inhibitors. Their mechanism of action involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This acylation inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic. The reversibility of this inhibition is a key feature of the DBO class.
References
FPI-1523: A Comparative Analysis of a Novel PBP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPI-1523 with other Penicillin-Binding Protein 2 (PBP2) inhibitors. The following sections detail its performance based on available biochemical data, outline relevant experimental protocols, and visualize key pathways and workflows to offer a clear, objective analysis for research and drug development professionals.
Introduction to this compound
This compound is a novel diazabicyclooctane (DBO) derivative, structurally related to Avibactam, a well-known β-lactamase inhibitor.[1][2] Beyond its potent β-lactamase inhibitory activity, this compound has been identified as a preferential inhibitor of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[2] This dual-targeting mechanism presents a promising avenue for combating bacterial resistance. This guide focuses on the PBP2 inhibitory characteristics of this compound in comparison to other known PBP2 inhibitors.
Quantitative Comparison of PBP2 Inhibition
The inhibitory activity of this compound and other PBP2 inhibitors is quantified by the half-maximal inhibitory concentration (IC50). The data presented below was primarily determined using a gel-based competition assay with BOCILLIN™ FL, a fluorescent penicillin derivative.
Table 1: PBP2 Inhibition by Avibactam Derivatives
| Compound | IC50 (µM) against E. coli PBP2 | Reference |
| This compound | 3.2 ± 0.4 | [2] |
| FPI-1602 | 3.6 ± 0.3 | [2] |
| FPI-1465 | 15 ± 1 | [2] |
| Avibactam | 63 ± 6 | [2] |
Table 2: PBP2 Affinity of Carbapenems and other β-Lactams
| Compound | IC50 (µg/mL) against E. coli PBP2 | IC50 (µg/mL) against P. aeruginosa PBP2 | Reference |
| Doripenem | 0.008 | - | [1] |
| Meropenem | 0.008 | - | [1] |
| Imipenem | ≤0.4 | - | [1] |
| Aztreonam | - | - | |
| Ceftazidime | >100 | - | [1] |
Note: Direct comparison of IC50 values between Table 1 (in µM) and Table 2 (in µg/mL) requires conversion based on the molecular weight of each compound.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial efficacy. While this compound is stated to have considerable antimicrobial activity, specific MIC values against key pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus are not publicly available in the reviewed literature. For comparison, the PBP2-targeting antibiotic Meropenem has reported MICs of ≤0.06 µg/mL for E. coli and 0.5 µg/mL for P. aeruginosa.[3]
Experimental Protocols
Gel-Based PBP Competition Assay
This protocol outlines the methodology used to determine the IC50 values of PBP2 inhibitors.
Objective: To determine the concentration of an inhibitor that prevents 50% of a fluorescent penicillin derivative (BOCILLIN™ FL) from binding to PBP2.
Materials:
-
Purified PBP2 enzyme or bacterial membrane preparations
-
BOCILLIN™ FL (fluorescent penicillin derivative)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Incubation: Mix the purified PBP2 or bacterial membrane preparation with varying concentrations of the test inhibitor in PBS. Incubate for a predetermined time (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to PBP2.
-
Fluorescent Labeling: Add a fixed, non-saturating concentration of BOCILLIN™ FL to each reaction mixture. Incubate for an additional period (e.g., 10-15 minutes) at the same temperature to allow BOCILLIN™ FL to bind to any available PBP2 active sites.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins in the reaction mixtures by SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled PBP2 bands using a fluorescence gel scanner.
-
Quantification and Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. The intensity of the band will be inversely proportional to the concentration of the test inhibitor. Plot the percentage of inhibition (relative to a control with no inhibitor) against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway: PBP2 in Bacterial Cell Wall Synthesis
Caption: PBP2's role in the Rod system for bacterial cell wall synthesis and its inhibition by this compound.
Experimental Workflow: PBP Competition Assay
Caption: Workflow for determining PBP2 inhibitor IC50 using a gel-based competition assay.
Clinical Development Status
As of the latest available information, there are no public records of clinical trials specifically for this compound. The compound appears to be in the preclinical or early research stage of development.
Conclusion
This compound demonstrates potent and preferential inhibition of E. coli PBP2, with a significantly lower IC50 compared to its parent compound, Avibactam, and the related derivative FPI-1465. Its PBP2 inhibitory activity is comparable to FPI-1602. When compared to carbapenems, which also target PBP2, a direct comparison of inhibitory potency requires further data. The lack of publicly available MIC data for this compound currently limits a full assessment of its antimicrobial efficacy. The dual-action potential of this compound as both a β-lactamase and a PBP2 inhibitor warrants further investigation as a promising strategy to overcome bacterial resistance. This guide will be updated as more data becomes available.
References
- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Hypothetical Validation of FPI-1523: A Comparative Antimicrobial Activity Guide
Disclaimer: The compound FPI-1523 is a hypothetical agent created for the purpose of this guide. As of the latest literature search, there is no known antimicrobial agent with this designation. This document serves as a template to illustrate how the antimicrobial activity of a novel compound would be validated and compared against existing therapies. All data presented for this compound is fictional and for illustrative purposes only.
This guide provides a comparative analysis of the hypothetical antimicrobial agent this compound against established antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to demonstrate a standard framework for the validation of a novel antimicrobial compound.
Comparative Antimicrobial Potency
The in vitro activity of this compound was assessed against a panel of common Gram-positive and Gram-negative bacteria and compared with the activity of standard-of-care antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and Kirby-Bauer disk diffusion zone of inhibition diameters.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics
| Organism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 0.5 | 0.25 | 1 | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | 32 | 1 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 1 | 0.5 | 2 |
| Escherichia coli (ATCC 25922) | 2 | 0.015 | N/A | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | 0.5 | N/A | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 4 | 64 | N/A | 16 |
N/A: Not applicable, as Vancomycin is not effective against Gram-negative bacteria.
Table 2: Zone of Inhibition Diameters (mm) for this compound and Comparator Antibiotics
| Organism | This compound (30 µg disk) | Ciprofloxacin (5 µg disk) | Vancomycin (30 µg disk) | Gentamicin (10 µg disk) |
| Staphylococcus aureus (ATCC 25923) | 25 | 30 | 18 | 22 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 22 | ≤6 | 17 | 15 |
| Streptococcus pneumoniae (ATCC 49619) | 28 | 20 | 21 | 19 |
| Escherichia coli (ATCC 25922) | 20 | 35 | N/A | 25 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 28 | N/A | 20 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 18 | ≤6 | N/A | 12 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A suspension of the test organism was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The antimicrobial agents were serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Kirby-Bauer Disk Diffusion Test
The disk diffusion assay was performed according to the CLSI guidelines to determine the susceptibility of the bacterial isolates to the antimicrobial agents.
-
Inoculum Preparation: A bacterial inoculum was prepared as described for the MIC testing.
-
Plate Inoculation: A sterile cotton swab was dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
Disk Application: Paper disks impregnated with a standardized concentration of each antimicrobial agent were placed on the agar surface.
-
Incubation: The plates were inverted and incubated at 35°C ± 2°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition around each disk was measured in millimeters.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and the hypothetical mechanism of action of this compound, the following diagrams are provided.
The proposed, hypothetical mechanism for this compound is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for relieving topological strain during DNA replication. By inhibiting this enzyme, this compound would prevent DNA replication and ultimately lead to bacterial cell death. This is a well-established mechanism of action for fluoroquinolone antibiotics. Further biochemical and genetic studies would be required to validate this hypothesis.
FPI-1523: A Novel Beta-Lactamase Inhibitor Enhancing the Efficacy of Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly against beta-lactam antibiotics, presents a critical challenge in modern medicine. Bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes, render many conventional antibiotics ineffective. This guide provides a comparative analysis of FPI-1523, a novel beta-lactamase inhibitor, and its synergistic effects when combined with beta-lactam antibiotics. Due to the limited publicly available data specifically for this compound, this guide will leverage data from closely related compounds, FPI-1465 and nacubactam (FPI-1459), developed by Fedora Pharmaceuticals, to provide a comprehensive overview of its potential.
Mechanism of Action: A Dual-Pronged Attack
This compound is a derivative of avibactam and functions as a potent beta-lactamase inhibitor.[1] Its primary mechanism involves covalently binding to and inactivating a broad spectrum of beta-lactamase enzymes, thereby protecting beta-lactam antibiotics from degradation.[1] This allows the partner antibiotic to effectively reach its target: the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death.
Furthermore, evidence from the related compound nacubactam suggests that this compound likely possesses a dual mechanism of action. Beyond inhibiting beta-lactamases, it also directly inhibits Penicillin-Binding Protein 2 (PBP2).[2] This intrinsic antibacterial activity further enhances the overall efficacy of the combination therapy.
Comparative Performance: In Vitro Synergy Data
The following tables summarize the in vitro synergistic activity of the closely related compound FPI-1465 in combination with various beta-lactam antibiotics against a panel of 21 molecularly characterized Enterobacteriaceae isolates producing extended-spectrum beta-lactamases (ESBLs). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: MIC Values (μg/mL) of Beta-Lactam Antibiotics Alone and in Combination with FPI-1465 (4 μg/mL)
| Antibiotic | MIC50 (Alone) | MIC90 (Alone) | MIC50 (with FPI-1465) | MIC90 (with FPI-1465) | Fold Reduction in MIC90 |
| Aztreonam | 8 | 128 | ≤0.015 | 0.5 | ≥256 |
| Ceftazidime | 32 | 256 | 0.03 | 1 | 256 |
| Meropenem | ≤0.25 | 0.5 | 0.06 | 0.12 | 4 |
Data sourced from a study presented by JMI Laboratories.
Table 2: Susceptibility Rates of Enterobacteriaceae Isolates
| Antibiotic Combination | Susceptibility Rate (Alone) | Susceptibility Rate (with FPI-1465) |
| Aztreonam | 47.6% | ≥95.2% |
| Ceftazidime | 38.1% | ≥95.2% |
Data sourced from a study presented by JMI Laboratories.
These data demonstrate a significant potentiation of the activity of aztreonam and ceftazidime in the presence of FPI-1465 against ESBL-producing Enterobacteriaceae. A noteworthy reduction in the MIC90 values and a dramatic increase in susceptibility rates highlight the potential of this class of inhibitors to restore the efficacy of these beta-lactam antibiotics.
Experimental Protocols
The following outlines a general methodology for assessing the in vitro synergy of a beta-lactamase inhibitor like this compound with a beta-lactam antibiotic, based on standard laboratory practices and the information available for FPI-1465.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of the antibiotic, alone and in combination with the inhibitor, that prevents visible bacterial growth.
Methodology:
-
Bacterial Isolates: A panel of clinically relevant bacterial strains with well-characterized resistance mechanisms (e.g., specific beta-lactamase production) is selected.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Preparation: The beta-lactam antibiotic and this compound are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of this compound (e.g., 4 µg/mL) is added to each dilution of the beta-lactam antibiotic.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. Each well contains the prepared bacterial inoculum and the corresponding drug dilution. Control wells (no drug, no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth.
Checkerboard Assay
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents in combination.
Methodology:
-
Plate Setup: A two-dimensional array of serial dilutions of the beta-lactam antibiotic and this compound is prepared in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
Objective: To determine the rate of bacterial killing by an antimicrobial agent or combination over time.
Methodology:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared.
-
Drug Exposure: The culture is exposed to the beta-lactam antibiotic alone, this compound alone, and the combination at specific concentrations (e.g., at or above the MIC). A growth control with no drug is included.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Conclusion
The available data on compounds closely related to this compound strongly suggest its potential as a powerful tool in combating beta-lactam antibiotic resistance. Its dual mechanism of action, involving both the inhibition of beta-lactamase enzymes and the direct targeting of PBP2, offers a promising strategy for restoring and enhancing the activity of existing beta-lactam antibiotics. The significant reduction in MIC values and the increased susceptibility rates observed in vitro underscore the potential clinical utility of this compound in treating infections caused by multidrug-resistant bacteria. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in combination with various beta-lactam partners.
References
Head-to-head comparison of FPI-1523 and avibactam against KPC producers
A comprehensive analysis of two β-lactamase inhibitors in the fight against carbapenem-resistant Enterobacterales.
The rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to global public health. These pathogens are often multidrug-resistant, leaving limited therapeutic options. The development of novel β-lactamase inhibitors has been a critical strategy to restore the efficacy of β-lactam antibiotics. This guide provides a detailed comparison of two such inhibitors: the well-established avibactam and the emerging compound FPI-1523, with a focus on their activity against KPC-producing bacteria.
Executive Summary
Avibactam, in combination with ceftazidime, is a potent and widely studied inhibitor of KPC enzymes, demonstrating significant clinical efficacy against infections caused by KPC-producing organisms. In contrast, this compound is a newer investigational agent, identified as a derivative of avibactam. While it shows potent inhibition of other key β-lactamases, specific data on its efficacy against KPC producers is not yet widely available in peer-reviewed literature. This guide will present the extensive data for avibactam and the currently available information for this compound.
This compound: An Emerging β-Lactamase Inhibitor
This compound is a potent, non-β-lactam β-lactamase inhibitor that is structurally related to avibactam.[1][2] Its mechanism of action involves the inhibition of essential bacterial enzymes.
Known Spectrum of Activity:
-
β-Lactamase Inhibition: this compound has demonstrated potent inhibitory activity against CTX-M-15 and OXA-48 β-lactamases, with reported Kd values of 4 nM and 34 nM, respectively.[1][2]
-
Penicillin-Binding Protein (PBP) Inhibition: In addition to β-lactamase inhibition, this compound also targets PBP2, with a reported IC50 of 3.2 μM.[1][2] This dual-targeting mechanism could potentially offer a broader spectrum of activity and a higher barrier to resistance.
At present, there is a lack of publicly available experimental data specifically evaluating the in vitro or in vivo efficacy of this compound against KPC-producing isolates. Further research is needed to determine its potential role in treating infections caused by these challenging pathogens.
Avibactam: A Clinically Validated KPC Inhibitor
Avibactam is a diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor that is approved for clinical use in combination with ceftazidime.[3] This combination is a first-line treatment option for serious infections caused by KPC-producing Enterobacterales.
Mechanism of Action
Avibactam effectively inhibits KPC enzymes, which belong to Ambler class A β-lactamases. The inhibition mechanism involves a reversible covalent acylation of the active site serine residue of the β-lactamase, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics like ceftazidime.
References
Validating FPI-1523's PBP2 Inhibition: A Comparative Guide Using BOCILLIN FL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPI-1523's efficacy in inhibiting Penicillin-Binding Protein 2 (PBP2) against other relevant compounds. The data presented is supported by established experimental protocols utilizing BOCILLIN™ FL, a fluorescently labeled penicillin derivative, offering a robust and sensitive method for characterizing PBP inhibitors.
Quantitative Comparison of PBP2 Inhibitors
The inhibitory activity of this compound and comparators against E. coli PBP2 was determined using a gel-based competition assay with BOCILLIN FL. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of their relative potencies. Lower IC50 values indicate higher inhibitory potency.
| Compound | Target PBP | IC50 (μM) | Assay Type |
| This compound | E. coli PBP2 | 3.2 ± 0.4 [1][2] | Gel-based competition with BOCILLIN FL[1][2] |
| FPI-1602 | E. coli PBP2 | 3.6 ± 0.3[2] | Gel-based competition with BOCILLIN FL[2] |
| FPI-1465 | E. coli PBP2 | 15 ± 1[2] | Gel-based competition with BOCILLIN FL[2] |
| Avibactam (AVI) | E. coli PBP2 | 63 ± 6[2] | Gel-based competition with BOCILLIN FL[2] |
Mechanism of PBP2 Inhibition
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] PBP2, specifically, is a transpeptidase that cross-links peptidoglycan strands, providing structural integrity to the cell wall.[4] Inhibition of PBP2 disrupts this process, leading to a weakened cell wall and ultimately bacterial cell lysis.[5] this compound, a β-lactamase inhibitor, also demonstrates inhibitory activity against PBP2.[1][2]
Figure 1. Signaling pathway of PBP2 inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for validating PBP2 inhibition using BOCILLIN FL.
Gel-Based BOCILLIN FL Competition Assay
This assay measures the ability of a test compound to compete with BOCILLIN FL for binding to the PBP2 active site.
Materials:
-
Purified recombinant PBP2
-
BOCILLIN™ FL (stock solution in DMSO)
-
This compound (and other test inhibitors)
-
Assay buffer (e.g., 25 mM Potassium Phosphate, pH 7.5)[3]
-
SDS-PAGE loading buffer
-
Tris-Glycine SDS-PAGE gels
-
Fluorescence gel imager
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the purified PBP2 enzyme with varying concentrations of the test inhibitor (e.g., this compound) in the reaction buffer. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the reaction mixtures at 37°C for 15 minutes to allow the inhibitor to bind to PBP2.[4]
-
BOCILLIN™ FL Labeling: Add BOCILLIN™ FL to each tube to a final concentration of 10 µM.[4]
-
Labeling Incubation: Incubate the tubes at 37°C for an additional 15 minutes in the dark.[4]
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.[4]
-
Denaturation: Heat the samples at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis until adequate separation is achieved.[4]
-
Visualization: Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on BOCILLIN™ FL (e.g., excitation ~488 nm, emission ~520 nm).[4]
-
Data Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Figure 2. Experimental workflow for the gel-based BOCILLIN FL assay.
Fluorescence Polarization (FP) Based BOCILLIN FL Competition Assay
This high-throughput method measures the change in polarization of the fluorescent probe upon binding to PBP2. It is suitable for screening large numbers of compounds.
Materials:
-
Purified recombinant PBP2
-
BOCILLIN™ FL (stock solution in DMSO)
-
Test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 0.01% Triton X-100)[4]
-
Black, flat-bottom 96- or 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Plate Preparation: Add assay buffer to all wells. Add serial dilutions of the test inhibitor to the appropriate wells. Include a "no inhibitor" control (maximum polarization) and a "no PBP2" control (minimum polarization).[4]
-
Enzyme Addition: Add PBP2 in assay buffer to each well (e.g., final concentration of 1.3 nM).[4]
-
BOCILLIN™ FL Addition: Add BOCILLIN™ FL to all wells (e.g., final concentration of 2 nM).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measurement: Measure fluorescence polarization using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Alternative Methods for PBP Inhibition Validation
While the BOCILLIN FL assay is a widely used and reliable method, other techniques can also be employed to validate PBP inhibitors:
-
Fluorescence Anisotropy-Based Assays: This method is similar to fluorescence polarization and can be used to measure the second-order acylation rate constants of inhibitors for PBPs.
-
Biotinylated β-Lactam Conjugates: A β-lactam-biotin conjugate can be used to label PBPs. The labeled PBPs are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a fluorogenic HRP substrate. This method can be adapted for a microtiter plate format.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to a PBP, providing a complete thermodynamic profile of the interaction.
-
X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the inhibitor bound to the PBP active site, offering detailed insights into the binding mode and mechanism of inhibition.[1]
References
- 1. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 1452459-50-5|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Comparative Kinetic Analysis of FPI-1523 and Other Diazabicyclooctane β-Lactamase Inhibitors
This guide provides a detailed comparative kinetic analysis of FPI-1523 and other clinically relevant diazabicyclooctane (DBO) β-lactamase inhibitors. The content is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Introduction
The emergence of β-lactamase-mediated resistance in Gram-negative bacteria poses a significant threat to the efficacy of β-lactam antibiotics. Diazabicyclooctanes (DBOs) are a class of non-β-lactam β-lactamase inhibitors that have shown great promise in overcoming this resistance. This compound is a potent DBO derivative that, like other members of its class, not only inhibits a broad spectrum of serine β-lactamases but also exhibits intrinsic antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). This guide presents a comparative analysis of the kinetic properties of this compound against other notable DBOs, providing valuable insights for further drug development.
Data Presentation
The following tables summarize the kinetic parameters of this compound and other DBOs against key serine β-lactamases (CTX-M-15 and OXA-48) and Penicillin-Binding Protein 2 (PBP2).
Table 1: Comparative Kinetic Parameters for Inhibition of Serine β-Lactamases
| Compound | Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) |
| This compound | CTX-M-15 | 1.1 x 10⁵ |
| OXA-48 | 2.9 x 10³ | |
| Avibactam | CTX-M-15 | 1.0 x 10⁵ |
| OXA-48 | 1.2 x 10³ | |
| Relebactam | AmpC | 5.0 x 10³ |
| Nacubactam | AmpC | 7.4 x 10³ |
| Zidebactam | AmpC | 6.9 x 10² |
Data for this compound and Avibactam from King et al., 2016. Data for other DBOs against AmpC from Tooke et al., 2021.
Table 2: Comparative IC₅₀ Values for Inhibition of PBP2
| Compound | Target | IC₅₀ (µM) |
| This compound | E. coli PBP2 | 3.2 |
| Avibactam | E. coli PBP2 | 63 |
Data from King et al., 2016.
Experimental Protocols
The kinetic parameters presented in this guide were determined using established methodologies as described in the scientific literature. A general protocol for the key experiments is provided below.
Determination of β-Lactamase Inhibition Kinetics (k₂/Kᵢ)
The second-order acylation rate constant (k₂/Kᵢ) for the inhibition of serine β-lactamases by DBOs is typically determined using a competition assay with a chromogenic substrate, such as nitrocefin.
Materials:
-
Purified β-lactamase enzyme (e.g., CTX-M-15, OXA-48)
-
DBO inhibitor (e.g., this compound, avibactam)
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the DBO inhibitor in the assay buffer.
-
In a 96-well microplate, add the β-lactamase enzyme to each well.
-
Add the different concentrations of the DBO inhibitor to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486 nm in kinetic mode using a microplate reader.
-
The rate of nitrocefin hydrolysis is determined for each inhibitor concentration.
-
The apparent rate constant of inactivation (k_obs) is calculated at each inhibitor concentration by fitting the progress curves to a first-order equation.
-
The second-order rate constant (k₂/Kᵢ) is determined by plotting k_obs versus the inhibitor concentration and fitting the data to a linear equation.
Determination of PBP2 Inhibition (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) for PBP2 is determined using a competition assay with a fluorescently labeled penicillin, such as Bocillin-FL.
Materials:
-
Membrane preparations containing PBP2 from the target organism (e.g., E. coli)
-
DBO inhibitor (e.g., this compound)
-
Bocillin-FL (fluorescent penicillin)
-
Assay buffer
-
SDS-PAGE apparatus and fluorescence imager
Procedure:
-
Prepare a series of dilutions of the DBO inhibitor.
-
Incubate the membrane preparations with the different concentrations of the DBO inhibitor for a specified time to allow for binding to PBP2.
-
Add a fixed concentration of Bocillin-FL to the mixture and incubate to allow the fluorescent probe to bind to the remaining active PBP2.
-
Stop the reaction by adding a sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBP2 bands using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP2 band for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of PBP2 inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of DBO Action
Caption: Mechanism of action of Diazabicyclooctanes (DBOs).
Experimental Workflow for Kinetic Analysis
Caption: General workflow for determining kinetic parameters.
A Comparative Guide to Cross-Resistance Studies Involving FPI-1523
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for investigating the cross-resistance profile of FPI-1523, a novel β-lactamase and penicillin-binding protein 2 (PBP2) inhibitor. Due to the limited publicly available data on this compound, this document leverages information on its parent compound, avibactam, and other relevant β-lactamase inhibitor combinations to propose a comprehensive strategy for assessing potential cross-resistance.
Understanding this compound
This compound is a potent, dual-action antimicrobial agent. It is a derivative of avibactam and functions by inhibiting key bacterial resistance mechanisms:
-
β-Lactamase Inhibition: this compound demonstrates inhibitory activity against critical β-lactamases, including CTX-M-15 and OXA-48. These enzymes are major contributors to resistance against a broad range of β-lactam antibiotics.
-
PBP2 Inhibition: this compound also targets Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.
This dual mechanism suggests that this compound may be effective against a variety of multidrug-resistant Gram-negative bacteria.
Comparative Landscape: this compound Alternatives
A thorough cross-resistance study of this compound necessitates comparison with other commercially available β-lactam/β-lactamase inhibitor combinations that target similar resistance mechanisms.
| Product | β-Lactam Partner | β-Lactamase Inhibitor | Primary Targets | Reported Cross-Resistance Considerations |
| This compound | (Not specified in available literature) | This compound (Avibactam derivative) | CTX-M-15, OXA-48, PBP2 | Data not yet available. |
| Ceftazidime/avibactam (Avycaz) | Ceftazidime | Avibactam | Class A (e.g., KPC), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases.[1] | Resistance in P. aeruginosa can lead to cross-resistance to ceftolozane/tazobactam and imipenem/relebactam.[2] Some KPC mutants with resistance to ceftazidime/avibactam show increased MICs for cefiderocol.[3] |
| Meropenem/vaborbactam (Vabomere) | Meropenem | Vaborbactam | Primarily Class A serine carbapenemases (e.g., KPC).[1][4] | Considered an alternative for some ceftazidime/avibactam-resistant infections.[5] |
| Ceftolozane/tazobactam (Zerbaxa) | Ceftolozane | Tazobactam | AmpC β-lactamases, some ESBLs. Effective against multidrug-resistant P. aeruginosa.[4] | Cross-resistance with ceftazidime/avibactam has been observed in P. aeruginosa.[2] |
| Imipenem/cilastatin/relebactam (Recarbrio) | Imipenem/cilastatin | Relebactam | Class A (including KPC) and Class C β-lactamases.[1] | Cross-resistance with ceftazidime/avibactam has been noted in P. aeruginosa.[2] |
| Cefiderocol (Fetroja) | Cefiderocol | (Siderophore cephalosporin) | Siderophore mechanism allows entry past some resistance barriers. Active against many carbapenem-resistant isolates. | Some ceftazidime/avibactam-resistant KPC mutants show increased MICs.[3] |
Experimental Protocols for Cross-Resistance Assessment
To evaluate the cross-resistance profile of this compound, a series of in vitro experiments are recommended. These protocols are based on established methodologies for assessing antimicrobial susceptibility and target engagement.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro activity of this compound and comparator agents against a panel of bacterial isolates with well-characterized resistance mechanisms.
Methodology:
-
Isolate Panel: Assemble a diverse panel of clinical isolates, including strains expressing CTX-M-15, OXA-48, and other relevant β-lactamases. Include isolates with known mutations in the pbp2 gene.
-
Broth Microdilution: Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Drug Concentrations: Prepare serial twofold dilutions of this compound and comparator agents (ceftazidime/avibactam, meropenem/vaborbactam, etc.) in 96-well microtiter plates.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Penicillin-Binding Protein 2 (PBP2) Competitive Binding Assay
Objective: To assess the affinity of this compound for PBP2 and to determine if resistance to other PBP2-targeting agents affects this compound binding.
Methodology:
-
PBP2 Preparation: Isolate PBP2 from a susceptible bacterial strain and from resistant strains with known pbp2 mutations.
-
Competitive Binding:
-
Incubate purified PBP2 with varying concentrations of this compound or comparator drugs.
-
Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) that binds to the active site of PBP2.
-
Allow the binding reaction to reach equilibrium.
-
-
Detection:
-
SDS-PAGE and Fluorescence Imaging: Separate the PBP-ligand complexes by SDS-PAGE. Visualize and quantify the fluorescent signal of the labeled PBP band using a fluorescence imager. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding.
-
Fluorescence Polarization: Measure the change in fluorescence polarization. Binding of the small fluorescent penicillin to the large PBP2 protein results in a high polarization signal. Displacement by a competitive inhibitor leads to a decrease in this signal.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, representing the concentration required to inhibit 50% of the fluorescent penicillin binding.
β-Lactamase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound against specific β-lactamases (CTX-M-15, OXA-48) and compare it to other inhibitors.
Methodology:
-
Enzyme Preparation: Purify recombinant CTX-M-15 and OXA-48 β-lactamases.
-
Inhibition Kinetics:
-
Use a chromogenic β-lactam substrate (e.g., nitrocefin) that changes color upon hydrolysis by the β-lactamase.
-
In a microplate reader, mix the purified β-lactamase with varying concentrations of this compound or a comparator inhibitor (e.g., avibactam).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time to determine the rate of substrate hydrolysis.
-
-
Data Analysis: Calculate the IC50 value for each inhibitor against each β-lactamase.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cross-Resistance Evaluation
References
- 1. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo divergent evolution of cross-resistance to new β-lactam/β-lactamase inhibitor combinations in Pseudomonas aeruginosa following ceftazidime/avibactam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance to cefiderocol and ceftazidime-avibactam in KPC β-lactamase mutants and the inoculum effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
- 5. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Disposal of FPI-1523: A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before proceeding with any disposal steps, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and facility-specific protocols are the primary determinants for waste disposal procedures.
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat, when handling FPI-1523.
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes. In case of exposure, rinse the affected area thoroughly with water and seek medical attention.
This compound Disposal Workflow
The proper disposal of this compound, like any laboratory chemical, follows a structured decision-making process to ensure safety and compliance. The following diagram illustrates a recommended workflow for determining the appropriate disposal route.
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
Procedural Steps for Disposal
Based on the general principles of chemical waste management, the following step-by-step guidance should be followed.
1. Waste Characterization and Segregation:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, it is crucial to locate and review the manufacturer-provided SDS for detailed hazard information. This document will provide critical data on physical and chemical properties, toxicity, and potential environmental hazards.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected as a separate hazardous waste stream.
2. Container Selection and Labeling:
-
Choose a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. The container material should be compatible with this compound to prevent degradation or reaction.
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the accumulation start date and associated hazards (e.g., "Toxic").
3. Storage and Collection:
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste transfer and documentation.
Disclaimer: This information is intended as a general guide. The absence of a specific, publicly available disposal protocol for this compound underscores the critical importance of consulting with your institution's Environmental Health and Safety department for definitive guidance. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
Navigating the Safe Handling of FPI-1523: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel chemical entities like FPI-1523. This potent β-lactamase inhibitor, intended for research use only, requires careful consideration of personal protective equipment (PPE), handling protocols, and disposal procedures. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling potent research compounds.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Given the nature of this compound as a potent enzyme inhibitor, a comprehensive approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Hands | - Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eyes | - Chemical splash goggles or a full-face shield. | Protects eyes from accidental splashes of solutions containing this compound. A face shield offers broader protection for the entire face. |
| Body | - A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | - Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of any airborne particles or aerosols. For procedures that may generate significant aerosols, a properly fitted respirator may be necessary based on a risk assessment. |
It is imperative that a thorough risk assessment is conducted by the responsible laboratory personnel before handling this compound to ensure that the selected PPE is appropriate for the specific procedures being performed.
Chemical and Physical Properties
Understanding the basic properties of this compound is essential for safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C9H14N4O7S | [1][2][3] |
| Molecular Weight | 322.30 g/mol | [1][2][3] |
| CAS Number | 1452459-50-5 | [1][3] |
| Storage (Powder) | 2 years at -20°C | [1][3] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [1][3] |
Step-by-Step Handling and Disposal Plan
A clear and concise operational plan for both routine handling and waste disposal is crucial for maintaining a safe laboratory environment.
Operational Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound, from preparation to experimental use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous solid waste container.
-
Decontamination: Work surfaces should be thoroughly decontaminated with an appropriate cleaning agent after handling this compound.
-
Consult Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.
Mechanism of Action: β-Lactamase Inhibition
This compound is a potent inhibitor of β-lactamase enzymes. These enzymes are a primary mechanism of antibiotic resistance in bacteria, as they hydrolyze and inactivate β-lactam antibiotics. By inhibiting β-lactamases, this compound can restore the efficacy of these antibiotics.
By adhering to these guidelines, researchers can handle this compound safely and effectively, contributing to the advancement of scientific knowledge while maintaining a secure and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
